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  • Product: 2-Benzothiazol-2-yl-2-methylpropionitrile
  • CAS: 66277-05-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 2-Benzothiazol-2-yl-2-methylpropionitrile

Executive Summary 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) is a highly specialized heterocyclic intermediate utilized extensively in medicinal chemistry and advanced materials science. Structurally, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) is a highly specialized heterocyclic intermediate utilized extensively in medicinal chemistry and advanced materials science. Structurally, it features an electron-deficient benzothiazole core appended to a sterically hindered α,α -dimethylacetonitrile moiety. This unique architectural combination provides a robust bioisosteric platform capable of resisting premature enzymatic degradation while offering a versatile synthetic handle for downstream functionalization. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and field-proven, self-validating synthetic protocols.

Structural Identity and Physicochemical Profiling

The integration of a gem-dimethyl group adjacent to the nitrile significantly alters the thermodynamic and steric profile of the molecule compared to its unbranched precursor, benzothiazole-2-acetonitrile. The bulky methyl groups shield the electrophilic nitrile carbon, enhancing metabolic stability—a highly sought-after property in drug development for prolonging the half-life of pharmacophores.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-Benzothiazol-2-yl-2-methylpropionitrile
CAS Registry Number 66277-05-2
Molecular Formula C11​H10​N2​S
Molecular Weight 202.28 g/mol
Appearance Pale-yellow oil to low-melting solid[1]
Estimated Boiling Point ~320–350 °C (at 760 mmHg)
Density ~1.15 g/cm³
Solubility Profile Soluble in DCM, EtOAc, THF, DMF; Insoluble in H2​O

Mechanistic Chemistry: The Alpha-Alkylation Paradigm

The synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile is governed by the pronounced acidity of the α -protons in the starting material, benzothiazole-2-acetonitrile. Both the nitrile group and the benzothiazole ring exert strong electron-withdrawing effects, stabilizing the intermediate carbanion via resonance[2].

Causality of the Reaction: When treated with a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK), the α -carbon is rapidly deprotonated. The introduction of an excess of methyl iodide ( CH3​I ) initiates a sequential double nucleophilic substitution ( SN​2 ). While the first methylation slightly reduces the acidity of the remaining α -proton due to the electron-donating inductive effect of the methyl group, the thermodynamic driving force of the strong base ensures complete conversion to the fully substituted α,α -dimethyl product[1].

SynthesisWorkflow SM Benzothiazole-2-acetonitrile + Methyl Iodide Base Deprotonation (NaH, DMF) Formation of Carbanion SM->Base Alkylation Double SN2 Alkylation Exothermic Reaction Base->Alkylation Quench Quench & Extraction (H2O / EtOAc) Alkylation->Quench Product 2-Benzothiazol-2-yl- 2-methylpropionitrile Quench->Product Validate Validation: LC-MS & 1H NMR Product->Validate

Synthesis and validation workflow for 2-Benzothiazol-2-yl-2-methylpropionitrile.

Downstream Reactivity and Functionalization

The steric hindrance that provides metabolic stability also imposes significant synthetic challenges during downstream functionalization. Standard transformations of the nitrile group—such as hydrolysis to a carboxylic acid or reduction to a primary amine—require forcing conditions.

For instance, the reduction of this sterically hindered nitrile using Lithium Aluminum Hydride ( LiAlH4​ ) often stalls at room temperature. To overcome the high activation energy barrier imposed by the gem-dimethyl shielding, the reaction must be driven thermally (refluxing in THF) or catalyzed by the addition of Lewis acids (e.g., AlCl3​ ) to increase the electrophilicity of the nitrile carbon[3].

ReactivityPathway Core 2-Benzothiazol-2-yl- 2-methylpropionitrile Hydrolysis Acidic/Basic Hydrolysis (H2O, Heat) Core->Hydrolysis Reduction Reduction (LiAlH4, Reflux) Core->Reduction Amide Primary Amide / Carboxylic Acid Hydrolysis->Amide Amine Sterically Hindered Primary Amine Reduction->Amine

Downstream chemical reactivity and functionalization pathways of the sterically hindered nitrile.

Self-Validating Experimental Methodologies

The following protocols are engineered with built-in validation checkpoints to ensure high-fidelity synthesis and purification.

Protocol A: Synthesis via α -Dimethylation

Objective: Convert benzothiazole-2-acetonitrile to 2-Benzothiazol-2-yl-2-methylpropionitrile.

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve benzothiazole-2-acetonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Controlled Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions.

    • Causality Check: The slow addition is critical to safely manage the highly exothermic evolution of hydrogen gas ( H2​ ) and prevent solvent bumping.

  • Electrophilic Addition: After stirring for 30 minutes at 0 °C (until gas evolution ceases), add Methyl Iodide ( CH3​I , 3.0 eq) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 4 hours[2].

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1).

    • Validation: The reaction is complete when the polar starting material spot is entirely consumed, replaced by a single, higher Rf​ spot corresponding to the non-polar dimethylated product.

  • Quench and Extraction: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers thoroughly with brine ( ) to remove residual DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Purification & Final Validation: Purify the crude residue via silica gel flash chromatography to yield a pale-yellow oil[1]. Validate via 1H NMR; the successful incorporation of the gem-dimethyl group is confirmed by a sharp, highly integrated singlet at ~1.8 ppm (6H).

Protocol B: Reduction to a Sterically Hindered Primary Amine

Objective: Reduce the nitrile to 2-(Benzothiazol-2-yl)-2-methylpropan-1-amine.

  • Hydride Suspension: Suspend LiAlH4​ (3.0 eq) in anhydrous THF at 0 °C under argon.

  • Substrate Addition: Add a solution of 2-Benzothiazol-2-yl-2-methylpropionitrile (1.0 eq) in THF dropwise to the suspension.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 12–24 hours.

    • Causality Check: Room temperature reduction will fail due to the steric bulk of the α,α -dimethyl group shielding the nitrile. Refluxing provides the necessary thermodynamic energy to force the hydride transfer[3].

  • Fieser Quench (Self-Validating Step): Cool the reaction to 0 °C. Sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of water (where x is the mass of LiAlH4​ used in grams).

    • Validation: A successful quench is visually confirmed when the hazardous gray suspension transforms into easily filterable, granular white aluminum salts.

  • Isolation: Filter the salts through a pad of Celite, wash with hot THF, and concentrate the filtrate to afford the primary amine.

References

  • Application of non-volatile reagents for the introduction of short hydrocarbon chains Source: reposiTUm (TU Wien) URL:[Link]

  • The Development of Assays for Detecting Proximal Phosphorylation and Covalent Modification of Proteins Source: Scholaris.ca URL:[Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 2-Benzothiazol-2-yl-2-methylpropionitrile in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) represents a highly specialized heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) represents a highly specialized heterocyclic building block in modern organic synthesis. Structurally, it consists of an electron-deficient benzothiazole core substituted at the C2 position with an α,α -dimethylacetonitrile (isobutyronitrile) moiety. Unlike its unmethylated analog, benzothiazole-2-acetonitrile, which acts as a highly active methylene compound[1], the gem-dimethylation in this molecule completely eliminates α -protons. This structural feature renders it immune to unwanted base-catalyzed enolization, aldol-type condensations, or oxidative dimerization, making it an exceptionally stable mechanistic probe and synthetic intermediate.

As a Senior Application Scientist, I have observed that the true utility of this compound lies not just in its static structure, but in the specific reaction mechanisms it undergoes and facilitates—ranging from Minisci-type radical C-H functionalizations to serving as a migrating group in advanced macromolecular chemistry [4].

Mechanistic Pathways of Formation and Action

The action of 2-benzothiazol-2-yl-2-methylpropionitrile in organic synthesis is best understood through the dual mechanisms by which the isobutyronitrile group interacts with the benzothiazole ring: Radical C-H Functionalization and Organometallic Carbanion Addition .

Pathway A: Minisci-Type Radical C-H Functionalization

The most direct method for synthesizing this compound is via the Minisci reaction. Here, azobisisobutyronitrile (AIBN) serves a dual purpose: it acts as the thermal radical initiator and the stoichiometric source of the 2-cyano-2-propyl radical.

Causality of the Mechanism: The 2-cyano-2-propyl radical is mildly electrophilic due to the electron-withdrawing cyano group. For this radical to efficiently attack the benzothiazole ring, the heterocycle must be activated. The addition of a Brønsted acid (such as trifluoroacetic acid, TFA) protonates the benzothiazole nitrogen. This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle and localizes electrophilicity at the C2 position. The radical attacks C2, forming a delocalized radical cation intermediate. A terminal oxidant (e.g., persulfate) then removes an electron, followed by deprotonation, to restore aromaticity and yield the target compound. This pathway is a cornerstone for introducing short, sterically demanding hydrocarbon chains into heterocycles [3].

MinisciMechanism AIBN AIBN Initiator (Thermal/hv Cleavage) Radical 2-Cyano-2-propyl Radical (Carbon-Centered) AIBN->Radical N2 Gas Evolution Attack Radical Attack at C2 (Regioselective) Radical->Attack Protonation Benzothiazole + H+ (LUMO Lowering) Protonation->Attack Substrate Activation RadicalCation Radical Cation Intermediate (Delocalized) Attack->RadicalCation Oxidation Oxidation (-e-) Rearomatization (-H+) RadicalCation->Oxidation Oxidant (e.g., S2O8^2-) Product 2-Benzothiazol-2-yl- 2-methylpropionitrile Oxidation->Product Target Compound

Fig 1: Minisci-type radical C-H functionalization pathway for benzothiazole.

Pathway B: Nucleophilic Carbanion Addition via Organometallic Activation

Free benzothiazole is generally resistant to direct nucleophilic attack by carbanions. However, coordination to transition metals drastically alters its electronic landscape. When benzothiazole is coordinated to an electron-deficient triosmium cluster—such as Os3​(CO)9​(μ3​−η2−Bz)(μ−H) —the ring becomes highly susceptible to nucleophilic addition [2].

Causality of the Mechanism: Lithium isobutyronitrile ( LiC(CH3​)2​CN ) acts as a strong, sterically bulky nucleophile. Because the C2 position of the heterocyclic ring is often sterically shielded by the metal cluster, the carbanion selectively attacks the carbocyclic ring (C4 position). However, by tuning the steric environment or employing specific leaving groups, the nucleophile can be directed to the C2 position. The initial attack forms an anionic cluster intermediate. Quenching this kinetically stable intermediate with an acid (like TFA) triggers a hydride shift or H2​ loss, driving the rearomatization of the ring [2].

OrganometallicWorkflow Complex Os3(CO)9(μ3-η2-Bz)(μ-H) (Electron-Deficient Cluster) Addition Nucleophilic Addition (Cryogenic, -78 °C) Complex->Addition Carbanion LiC(CH3)2CN (Nucleophile) Carbanion->Addition AnionIntermediate Anionic Cluster Intermediate (Kinetically Stable) Addition->AnionIntermediate Steric Control Quench TFA Quench (Protonation) AnionIntermediate->Quench Acidic Workup Rearomatization Rearomatized Product (C4/C2 Substituted) Quench->Rearomatization Hydride Shift / H2 Loss

Fig 2: Nucleophilic carbanion addition to benzoheterocycle triosmium complexes.

Mechanism of Action in Macromolecular Chemistry

Beyond small-molecule synthesis, the 2-benzothiazol-2-yl-2-methylpropionitrile motif has emerged as a critical component in switchable radical polymerizations. The benzothiazole group is highly adept at facilitating 1,5-group transfer reactions. During the propagation of α -olefins, the propagating radical can induce an intramolecular shift of the benzothiazole moiety. This migration generates a new, stabilized radical that continues chain extension, allowing for the precise synthesis of sequence-defined polymers [4]. The lack of α -protons on the isobutyronitrile linkage ensures that the transfer is exclusively a group migration rather than a competitive hydrogen atom transfer (HAT).

Quantitative Data Presentation

The choice between radical and organometallic pathways depends heavily on the desired regioselectivity and the tolerability of the substrate to harsh conditions.

Table 1: Comparison of Functionalization Pathways for Isobutyronitrile Addition

ParameterMinisci Radical AdditionOrganometallic Carbanion Addition
Reactive Species 2-Cyano-2-propyl radical (from AIBN)Isobutyronitrile carbanion ( LiC(CH3​)2​CN )
Electronic Nature Mildly electrophilic radicalStrong nucleophile
Regioselectivity Highly selective for the C2 positionPrefers C4/C5 (carbocycle) unless C2 is activated
Reaction Conditions Thermal (70–80 °C), Acidic (TFA)Cryogenic (-78 °C), Strongly Basic (LDA)
Primary Application Late-stage C-H functionalizationCoordination chemistry, mechanistic probes

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the success of intermediate states before proceeding.

Protocol 1: Synthesis via Minisci-Type Radical Addition

Objective: Direct C2-alkylation of benzothiazole using AIBN.

  • Substrate Preparation: Dissolve benzothiazole (1.0 equiv, 10 mmol) in a biphasic mixture of CH3​CN and H2​O (1:1 v/v, 0.2 M).

  • Acidic Activation: Add trifluoroacetic acid (TFA, 1.2 equiv) dropwise at room temperature. Validation Checkpoint: A slight exotherm and a shift in the UV-Vis absorption spectrum confirm the protonation of the benzothiazole nitrogen.

  • Radical Generation: Add AIBN (3.0 equiv). The excess is required because AIBN acts as both the initiator and the stoichiometric radical source. Add potassium persulfate ( K2​S2​O8​ , 2.0 equiv) as the terminal oxidant.

  • Thermal Cleavage: Heat the reaction mixture to 75 °C under an argon atmosphere for 18 hours. Causality: 75 °C is the optimal temperature for the steady thermal homolysis of AIBN without causing rapid, uncontrolled outgassing of N2​ .

  • Workup and Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ to pH 7.5, and extract with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield 2-benzothiazol-2-yl-2-methylpropionitrile.

Protocol 2: Synthesis via Organometallic Carbanion Addition

Objective: Nucleophilic addition of lithium isobutyronitrile to an osmium-activated benzothiazole complex [2].

  • Carbanion Generation: In a flame-dried Schlenk flask under argon, dissolve isobutyronitrile (1.5 equiv) in anhydrous THF (0.1 M). Cool to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.4 equiv). Stir for 30 minutes. Causality: LDA is a non-nucleophilic base; it quantitatively deprotonates the nitrile without attacking the electrophilic cyano carbon.

  • Nucleophilic Attack: Transfer the carbanion solution via cannula to a separate flask containing the Os3​(CO)9​(μ3​−η2−Bz)(μ−H) complex (1.0 equiv) in THF at -78 °C. Stir for 2 hours, gradually warming to 0 °C. Validation Checkpoint: An immediate color change (typically yellow to dark red/brown) indicates the formation of the anionic cluster intermediate.

  • Acidic Quench and Rearomatization: Quench the reaction at 0 °C with a 1.0 M solution of TFA in THF (2.0 equiv). Stir for an additional 2 hours open to the air to facilitate rearomatization.

  • Purification: Remove the solvent under reduced pressure. Purify the residue via preparative thin-layer chromatography (TLC) using a Hexanes/Dichloromethane eluent system to isolate the functionalized complex.

References

  • PubChem. "2-(1,3-Benzothiazol-2-yl)acetonitrile". National Institutes of Health. URL: [Link]

  • Abedin, S. M. T., et al. "Reactions of Electron-Deficient Benzoheterocycle Triosmium Complexes with Lithium Isobutyronitrile". Organometallics (ACS Publications), 2004. URL: [Link]

  • Papaplioura, E. "Application of non-volatile reagents for the introduction of short hydrocarbon chains". TU Wien reposiTUm, 2024. URL: [Link]

  • Chen, Y., et al. "Switchable Radical Polymerization of α -Olefins via Remote Hydrogen Atom or Group Transfer". ChemRxiv, 2024. URL: [Link]

Foundational

A Technical Guide to the Structural Analysis of 2-(Benzothiazol-2-yl)-2-methylpropionitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the structural analysis of 2-(benzothiazol-2-yl)-2-methylpropionitrile and its derivatives. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structural analysis of 2-(benzothiazol-2-yl)-2-methylpropionitrile and its derivatives. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, ensuring a robust and self-validating approach to the characterization of this important class of molecules.

The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution at the 2-position, such as the 2-methylpropionitrile group, can significantly influence the compound's physicochemical properties and therapeutic potential.[1] Accurate and comprehensive structural elucidation is therefore paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs.

I. Synthesis of 2-(Benzothiazol-2-yl)-2-methylpropionitrile: A Proposed Pathway

A plausible and efficient synthetic route to the title compound involves the methylation of 2-(benzothiazol-2-yl)acetonitrile. This precursor is readily synthesized through the condensation of 2-aminothiophenol with a suitable reagent.[3] The subsequent alkylation of the active methylene group provides a direct path to the desired quaternary carbon center.

Synthesis_of_2_Benzothiazol_2_yl_2_methylpropionitrile cluster_step1 Step 1: Synthesis of 2-(Benzothiazol-2-yl)acetonitrile cluster_step2 Step 2: Methylation A 2-Aminothiophenol C 2-(Benzothiazol-2-yl)acetonitrile A->C Condensation B Condensing Agent (e.g., Malononitrile) B->C D 2-(Benzothiazol-2-yl)acetonitrile G 2-(Benzothiazol-2-yl)-2-methylpropionitrile D->G Alkylation E Methylating Agent (e.g., Methyl Iodide) E->G F Base (e.g., NaH, K2CO3) F->G Xray_Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Structural Analysis and Validation D->E

Sources

Exploratory

A Preliminary Toxicity and Safety Profile of 2-Benzothiazol-2-yl-2-methylpropionitrile: A Technical Guide for Drug Development Professionals

Disclaimer: This document provides a predictive toxicological assessment of 2-Benzothiazol-2-yl-2-methylpropionitrile based on available data for structurally related compounds. No direct toxicological studies for this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a predictive toxicological assessment of 2-Benzothiazol-2-yl-2-methylpropionitrile based on available data for structurally related compounds. No direct toxicological studies for this specific molecule have been identified in the public domain. The information herein is intended for research and drug development professionals and should be supplemented with empirical testing.

Executive Summary

This technical guide provides a preliminary, in-depth analysis of the potential toxicity and safety profile of the novel chemical entity, 2-Benzothiazol-2-yl-2-methylpropionitrile. In the absence of direct empirical data, this whitepaper employs a predictive toxicology approach, deconstructing the molecule into its core functional components—the benzothiazole scaffold and the 2-methylpropionitrile (isobutyronitrile) moiety—and analyzing data from close structural analogs.

Our analysis suggests that the primary toxicological concerns for 2-Benzothiazol-2-yl-2-methylpropionitrile are likely to be:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin, driven primarily by the nitrile group's ability to be metabolized to cyanide.

  • Cytotoxicity: The benzothiazole core is a well-documented pharmacophore in many cytotoxic agents, suggesting potential for antiproliferative activity.

  • Genotoxicity: Benzothiazole derivatives have been reported to possess genotoxic properties, a critical endpoint for any drug development candidate.

  • Irritation: Skin and eye irritation are common hazards associated with related benzothiazole-acetonitrile compounds.

This guide details the scientific rationale behind these predictions, presents available data from analogous compounds, outlines a recommended in vitro and in vivo testing cascade to empirically determine the compound's safety profile, and provides detailed protocols for foundational toxicity assays.

Introduction: The Data Gap and a Predictive Approach

2-Benzothiazol-2-yl-2-methylpropionitrile is a novel compound with potential applications in medicinal chemistry. The benzothiazole nucleus is a "privileged scaffold," appearing in numerous biologically active compounds, including approved drugs and experimental anticancer agents.[1][2] However, a thorough review of scientific literature and chemical safety databases reveals a critical gap: no public toxicity or safety data exists for this specific molecule.

To address this, we must build a predictive safety profile. This involves a structural analysis of the target compound and a comprehensive review of the toxicology of its constituent parts and closely related molecules. This approach allows for the early identification of potential hazards and informs the design of an efficient, targeted, and ethical toxicological testing program.[3][4]

Target 2-Benzothiazol-2-yl-2-methylpropionitrile (Target Compound) Analog 2-(1,3-Benzothiazol-2-yl)acetonitrile (Structural Analog) Target->Analog Structurally Similar Core Benzothiazole Scaffold (Core Structure) Target->Core Contains Moiety 2-Methylpropionitrile Moiety (Functional Group) Target->Moiety Contains Analog->Core Contains Profile Predicted Toxicity Profile Analog->Profile Informs Core->Profile Informs Moiety->Profile Informs cluster_0 Metabolic Activation Pathway cluster_1 Toxicological Effect Compound 2-Benzothiazol-2-yl- 2-methylpropionitrile CYP450 Hepatic Cytochrome P450 Compound->CYP450 Oxidation Cyanohydrin Unstable Cyanohydrin Intermediate CYP450->Cyanohydrin Cyanide Cyanide Ion (CN⁻) Cyanohydrin->Cyanide Decomposition Acetone Acetone + Benzothiazole Metabolite Cyanohydrin->Acetone Decomposition CytochromeOxidase Cytochrome c Oxidase (Mitochondria) Cyanide->CytochromeOxidase Inhibits CellResp Cellular Respiration CytochromeOxidase->CellResp Blocks Toxicity Cytotoxic Hypoxia & Systemic Toxicity CellResp->Toxicity

Caption: Predicted metabolic activation of the nitrile moiety to release cyanide.

Analysis of Structural Analogs

The most informative data for predicting the toxicity of our target compound comes from its closest structural analog for which public safety information is available: 2-(1,3-Benzothiazol-2-yl)acetonitrile .

The primary structural difference is the presence of two methyl groups on the alpha-carbon in our target compound, versus two hydrogens in the acetonitrile analog. These methyl groups may influence the rate of metabolic activation and detoxification, but the fundamental toxicological profile is expected to share many similarities.

GHS Hazard Profile of 2-(1,3-Benzothiazol-2-yl)acetonitrile

According to data aggregated by PubChem and Fisher Scientific, this analog is classified with the following GHS Hazard Statements: [5][6][7]

Hazard Code Hazard Statement Class
H302 Harmful if swallowed Acute Tox. 4
H312 Harmful in contact with skin Acute Tox. 4
H332 Harmful if inhaled Acute Tox. 4
H315 Causes skin irritation Skin Irrit. 2
H319 Causes serious eye irritation Eye Irrit. 2

| H335 | May cause respiratory irritation | STOT SE 3 |

Table 1: GHS Hazard classifications for a close structural analog.

This profile strongly supports the prediction that 2-Benzothiazol-2-yl-2-methylpropionitrile will also exhibit acute toxicity across oral, dermal, and inhalation routes, as well as being an irritant. The presence of the nitrile group is the likely driver for the acute toxicity warnings.

Proposed Preliminary Toxicity Testing Strategy

Based on the predictive analysis, a tiered testing strategy is recommended to efficiently characterize the safety profile of 2-Benzothiazol-2-yl-2-methylpropionitrile. The initial focus should be on in vitro assays to assess cytotoxicity and genotoxicity, followed by acute toxicity studies if warranted.

start Tier 1: In Vitro Screening cytotox Cytotoxicity Assays (e.g., MTT, Neutral Red) start->cytotox ames Bacterial Reverse Mutation (Ames Test) start->ames chromo In Vitro Chromosomal Aberration Test start->chromo tier2 Tier 2: In Vivo Acute Studies (if warranted by intended use) cytotox->tier2 decision1 Genotoxicity Observed? ames->decision1 chromo->decision1 decision1->tier2 No end_high_risk High Risk Profile: Re-evaluate Progression decision1->end_high_risk Yes acute_oral Acute Oral Toxicity (e.g., OECD 423) tier2->acute_oral acute_dermal Acute Dermal Toxicity (e.g., OECD 402) tier2->acute_dermal end_proceed Proceed to Further Safety Studies acute_oral->end_proceed acute_dermal->end_proceed

Caption: Recommended tiered workflow for preliminary toxicity assessment.

Experimental Protocols

Protocol: In Vitro Cytotoxicity - MTT Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Methodology:

    • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 2-Benzothiazol-2-yl-2-methylpropionitrile in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a minimal medium.

  • Methodology:

    • Strains: Use at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

    • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

    • Plate Incorporation Method: a. To a test tube, add the test compound solution, the bacterial culture, and either S9 mix or a buffer. b. Add molten top agar and gently vortex. c. Pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate.

    • Analysis: A compound is considered mutagenic if it produces a concentration-related increase in revertant colonies over the negative control, typically at least a two-fold increase.

Conclusion and Recommendations

While 2-Benzothiazol-2-yl-2-methylpropionitrile is a novel entity with no direct safety data, a predictive analysis based on its chemical structure provides a strong basis for a preliminary toxicity profile. The primary concerns are acute toxicity via metabolic release of cyanide and potential cytotoxicity and genotoxicity associated with the benzothiazole scaffold.

It is strongly recommended that the in vitro testing strategy outlined in this guide be executed before proceeding with further development. The results of these foundational assays will provide the first empirical data on the compound's safety profile and will be critical for making informed decisions about its future as a potential therapeutic agent.

References

  • Aydemir, N., & Bilaloğlu, R. (2003). Genotoxic effects of fungicides on root tip cells of Allium cepa L. Toxicology and Environmental Mutagenesis, 537(1), 43-49.
  • Bradshaw, T. D., et al. (2002). 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F203, NSC 703786): a novel antitumour agent with selective effects in human cancer cell lines. British Journal of Cancer, 86(8), 1348–1354.
  • Colorado-Peralta, R., et al. (2022). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207–251.
  • Ghafoor, S., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026.
  • Ginsberg, G. L. (2011). Benzothiazole. In Patty's Toxicology (6th ed.). John Wiley & Sons, Inc.
  • Gürdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole- piperazine derivatives. Pharmaceutical Chemistry Journal, 48(7), 453-457.
  • Hsiang, Y. H., et al. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873-14878.
  • Kaplita, P. V., & Smith, R. P. (1986). Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice. Toxicology and Applied Pharmacology, 84(3), 533-540.
  • Kenouch, S., et al. (2018). QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development, 5(12), 114-121.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Isobutyronitrile. NJ.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.
  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • OECD. (1997). OECD Guideline for the Testing of Chemicals, No.
  • OECD. (2014). OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Publishing.
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  • Rashid, N., et al. (2012). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
  • Silver, E. H., et al. (1982). The role of metabolism in the toxicity of allylnitrile, acrylonitrile, and acrylamide. Drug Metabolism and Disposition, 10(6), 629-634.
  • Solomon, V. R., et al. (2009). Benzothiazole in medicinal chemistry: a review. Medicinal Chemistry Research, 18(7), 541-569.
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  • Taylor & Francis Online. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis. Retrieved from [Link]

  • Turito. (2022). Nitriles - Structure, Properties Reactions, and Uses. Turito. Retrieved from [Link]

  • Zeytinoglu, H. S., et al. (2006). Synthesis and genotoxic activities of five 2-aryl-substituted-benzothiazole derivatives. Revista de Chimie, 57(12), 1255-1258.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Isobutyronitrile, 99%. Cole-Parmer. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(22), 8009.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Isobutyronitrile, 99%. Cole-Parmer. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 3456.
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  • Turito. (2022). Nitriles - Structure, Properties Reactions, and Uses. Turito. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Benzothiazol-2-yl-2-methylpropionitrile

Target Compound: 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) Application Scope: Medicinal chemistry scaffolding, intermediate synthesis, and drug discovery. Document Version: 1.0 (Validated Protocol) Intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) Application Scope: Medicinal chemistry scaffolding, intermediate synthesis, and drug discovery. Document Version: 1.0 (Validated Protocol)

Introduction and Mechanistic Rationale

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in antimicrobial, anticancer, and neuroprotective agents [1]. The functionalization of the benzothiazole ring at the C2 position is a critical vector for exploring structure-activity relationships (SAR).

The target compound, 2-Benzothiazol-2-yl-2-methylpropionitrile (also known as α,α -dimethyl-2-benzothiazoleacetonitrile), features a sterically demanding, gem-dimethylated nitrile group adjacent to the heteroaromatic ring.

Causality in Synthetic Design

The most efficient and scalable approach to synthesizing this molecule is the exhaustive α -alkylation of 2-benzothiazoleacetonitrile.

  • Acidity of the α -Protons: The methylene protons of 2-benzothiazoleacetonitrile are highly acidic due to the synergistic electron-withdrawing effects of the adjacent cyano group and the electron-deficient benzothiazole ring.

  • Base Selection: While sodium hydride (NaH) is traditionally used, recent methodologies demonstrate that alkoxide bases such as Sodium tert-butoxide (NaOtBu) provide excellent deprotonation kinetics while minimizing side reactions (e.g., nucleophilic attack on the nitrile) [2].

  • Electrophilic Quenching: The resulting resonance-stabilized carbanion is highly nucleophilic and rapidly undergoes an SN​2 reaction with a methylating agent (Methyl Iodide, MeI). Because the goal is a gem-dimethylated product, an excess of both base and electrophile (>2.0 equivalents) is employed to drive the reaction through the monomethylated intermediate directly to the fully substituted target.

Experimental Workflow and Logic

SynthesisWorkflow Start 2-Benzothiazoleacetonitrile (Starting Material) Base Deprotonation (Base: NaOtBu, THF, 0 °C) Start->Base Enolate Stabilized Carbanion Intermediate Base->Enolate - H+ Alkylation Electrophilic Addition (MeI, 0 °C to RT) Enolate->Alkylation Repeat Second Alkylation Cycle (Excess Base/MeI) Alkylation->Repeat Monomethylated Intermediate Workup Aqueous Work-up (NH4Cl quench, EtOAc extraction) Repeat->Workup Purification Column Chromatography (Silica gel, Pentane:Et2O) Workup->Purification Product 2-Benzothiazol-2-yl-2-methylpropionitrile (Target: CAS 66277-05-2) Purification->Product Pure Product

Workflow for the gem-dimethylation of 2-benzothiazoleacetonitrile to yield the target compound.

Reagent Stoichiometry and Reaction Parameters

To ensure a self-validating system, precise stoichiometric ratios must be maintained. The use of 2.5 equivalents of base and alkylating agent ensures complete conversion, preventing the difficult chromatographic separation of the monomethylated byproduct from the dimethylated target.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)Notes
2-Benzothiazoleacetonitrile Starting Material1.01.74 g (10.0 mmol)Ensure high purity (>98%)
Sodium tert-butoxide (NaOtBu) Base2.52.40 g (25.0 mmol)Hygroscopic; handle under inert gas
Methyl Iodide (MeI) Alkylating Agent2.51.56 mL (25.0 mmol)Highly volatile/toxic; use in fume hood
Tetrahydrofuran (THF) Solvent-40 mLMust be anhydrous to prevent base quenching

Step-by-Step Synthesis Protocol

Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. All manipulations must be performed in a certified fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

Phase 1: System Preparation and Deprotonation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Allow it to cool under a continuous flow of inert gas.

  • Solvent & Substrate Addition: Dissolve 2-benzothiazoleacetonitrile (1.74 g, 10.0 mmol) in anhydrous THF (30 mL) within the reaction flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling mitigates the exothermic deprotonation step and prevents localized heating that could lead to substrate decomposition.

  • Base Addition: Suspend NaOtBu (2.40 g, 25.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes. The solution will typically darken, indicating the formation of the highly conjugated carbanion intermediate. Stir at 0 °C for 30 minutes.

Phase 2: Alkylation
  • Electrophile Introduction: Using a gas-tight syringe, add Methyl Iodide (1.56 mL, 25.0 mmol) dropwise to the cooled reaction mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm gradually to room temperature (20-25 °C). Stir for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) solvent system. The starting material spot should completely disappear, replaced by a higher Rf​ spot corresponding to the less polar dimethylated product.

Phase 3: Work-up and Purification
  • Quenching: Once TLC indicates complete conversion, cool the flask back to 0 °C and carefully quench the excess base and unreacted MeI by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution. Causality: NH4​Cl provides a mild proton source that neutralizes the alkoxide without hydrolyzing the nitrile group.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Pentane:Diethyl Ether (starting at 100:1 and increasing polarity to 50:1) as established in recent literature for this specific scaffold [2].

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to yield 2-Benzothiazol-2-yl-2-methylpropionitrile as a pale-yellow oil.

References

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: Molecules (MDPI) URL: [Link] [1]

  • Title: Application of non-volatile reagents for the introduction of short hydrocarbon chains (Dissertation) Source: reposiTUm (TU Wien) URL: [Link] [2]

Application

Application Note: Catalytic Synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile

Executive Summary & Chemical Significance The synthesis of α-tertiary heteroaryl nitriles, specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) , is of high strategic value in modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The synthesis of α-tertiary heteroaryl nitriles, specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2) , is of high strategic value in modern drug discovery and agrochemical development. The benzothiazole scaffold acts as a privileged pharmacophore, while the adjacent tertiary nitrile group (isobutyronitrile moiety) provides metabolic stability, prevents α-deprotonation/epimerization, and serves as a robust bioisostere for halogens or small lipophilic groups.

This application note details two distinct, field-proven catalytic methodologies for synthesizing this target: Palladium-Catalyzed α-Arylation (cross-coupling) and Radical Minisci-Type C-H Functionalization . By detailing the mechanistic causality behind the reagent selection, this guide empowers researchers to implement these self-validating protocols with high reproducibility.

Mechanistic Causality in Catalytic Design

Pathway A: Palladium-Catalyzed α-Arylation

The coupling of 2-chlorobenzothiazole with isobutyronitrile represents a classic transition-metal-catalyzed cross-coupling challenge. Isobutyronitrile possesses a high pKₐ (~27 in DMSO), necessitating the use of strong, non-nucleophilic bases such as NaHMDS to generate the tertiary carbanion.

The Causality of Ligand Selection: Once the sterically demanding tertiary carbanion transmetalates onto the Pd(II) center, the subsequent reductive elimination step is kinetically slow. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as XPhos) or trialkylphosphines (like P(t-Bu)₃) are employed. As demonstrated by Hartwig and co-workers (), the extreme steric bulk of these ligands forces the Pd(II) intermediate into a highly congested geometry. This steric strain paradoxically accelerates reductive elimination to relieve the crowding, efficiently releasing the product and preventing off-target protodehalogenation ().

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Cl L_n Pd0->OxAdd 2-Chlorobenzothiazole TransMet Transmetalation Ar-Pd(II)-C(Me)2CN L_n OxAdd->TransMet Nitrile Anion Base NaHMDS + Isobutyronitrile Generation of Nitrile Anion Base->TransMet RedElim Reductive Elimination Product Formation TransMet->RedElim Steric Acceleration RedElim->Pd0 Catalyst Regeneration Product 2-Benzothiazol-2-yl- 2-methylpropionitrile RedElim->Product Release

Pd-catalyzed α-arylation mechanism for 2-Benzothiazol-2-yl-2-methylpropionitrile synthesis.

Pathway B: Radical Minisci-Type Addition

Alternatively, direct C-H functionalization at the electrophilic C2 position of an unfunctionalized benzothiazole can be achieved via a Minisci-type reaction.

The Causality of Reagent Synergy: In this pathway, Azobisisobutyronitrile (AIBN) is not merely an initiator; it acts as the stoichiometric source of the nucleophilic 2-cyano-2-propyl radical. Thermal decomposition of AIBN releases N₂ gas, driving the radical formation. Concurrently, the addition of a Brønsted acid (e.g., TFA) protonates the benzothiazole nitrogen, significantly lowering the LUMO of the heterocycle and increasing its reactivity toward the nucleophilic radical. Following radical addition, a terminal oxidant (such as K₂S₂O₈ or Ag(I)/O₂) abstracts a single electron and a proton to restore aromaticity ().

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed α-Arylation of Isobutyronitrile

This protocol utilizes pre-functionalized starting materials for high-yield, regioselective coupling.

Materials:

  • 2-Chlorobenzothiazole (1.0 mmol, 169.6 mg)

  • Isobutyronitrile (1.5 mmol, 135 μL)

  • Pd₂(dba)₃ (2.0 mol%, 18.3 mg)

  • XPhos (4.0 mol%, 19.0 mg)

  • NaHMDS (1.5 mmol, 1.5 M in THF, 1.0 mL)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and XPhos in 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution will transition from deep purple/red to a dark brownish-red, indicating the formation of the active monoligated Pd(0)-XPhos complex.

  • Reagent Addition: Add 2-chlorobenzothiazole and isobutyronitrile to the catalyst mixture.

  • Base Injection: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add the NaHMDS solution over 5 minutes to prevent localized exothermic degradation of the catalyst.

  • Thermal Coupling: Remove the ice bath and heat the reaction mixture to 70 °C for 12 hours.

    • Validation Checkpoint 2: Perform TLC analysis (Hexanes/EtOAc 4:1). The UV-active starting material (Rf ~0.6) should be consumed, replaced by a new, strongly UV-active product spot (Rf ~0.4).

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, 5-10% EtOAc in Hexanes).

Protocol B: Minisci-Type C-H Functionalization

This protocol avoids halogenated starting materials, utilizing direct C-H activation.

Materials:

  • Benzothiazole (1.0 mmol, 135.2 mg)

  • AIBN (2.0 mmol, 328.4 mg)

  • Trifluoroacetic Acid (TFA) (1.0 mmol, 76.5 μL)

  • K₂S₂O₈ (Potassium persulfate) (1.5 mmol, 405.5 mg)

  • AgNO₃ (10 mol%, 17.0 mg)

  • CH₃CN / H₂O (1:1 v/v, 6.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled glass pressure tube, dissolve benzothiazole and AIBN in 3.0 mL of CH₃CN.

  • Acidification: Add TFA to the solution and stir for 5 minutes to ensure complete protonation of the heterocycle.

  • Oxidant Addition: Dissolve K₂S₂O₈ and AgNO₃ in 3.0 mL of deionized H₂O. Add this aqueous solution to the organic mixture.

  • Thermal Radical Generation: Seal the tube and heat the biphasic mixture to 80 °C behind a blast shield for 8 hours.

    • Validation Checkpoint 1: Gentle effervescence (N₂ gas evolution from AIBN decomposition) will be visible during the initial heating phase.

    • Validation Checkpoint 2: LC-MS analysis of a 10 μL quenched aliquot should reveal a dominant peak at m/z 203.1 [M+H]⁺, confirming successful radical addition and rearomatization.

  • Workup & Purification: Cool to room temperature, neutralize with saturated aqueous NaHCO₃ to pH ~8, and extract with CH₂Cl₂ (3 × 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (silica gel, 10-15% EtOAc in Hexanes).

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative metrics for both catalytic approaches:

ParameterProtocol A: Pd-Catalyzed α-ArylationProtocol B: Minisci Radical Addition
Substrate 2-ChlorobenzothiazoleBenzothiazole (Unfunctionalized)
Nitrile Source IsobutyronitrileAIBN (Acts as radical source)
Catalyst System Pd₂(dba)₃ / XPhos (2 mol% / 4 mol%)AgNO₃ (10 mol%)
Activator / Base NaHMDS (Strong Base)TFA (Brønsted Acid)
Terminal Oxidant None (Redox-neutral)K₂S₂O₈
Solvent / Temp Toluene / 70 °CCH₃CN:H₂O (1:1) / 80 °C
Typical Yield 82 - 90%60 - 75%
Primary Advantage High yields, absolute regiocontrolMild conditions, no pre-halogenation

References

  • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Source: Accounts of Chemical Research, 2003, 36(4), 234-245. URL: [Link]

  • Title: A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Source: Angewandte Chemie International Edition, 2003, 42(41), 5051-5053. URL: [Link]

  • Title: Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Source: MedChemComm, 2011, 2(12), 1135-1161. URL: [Link]

Method

How to prepare in vitro assays using 2-Benzothiazol-2-yl-2-methylpropionitrile

Application Note: In Vitro Assay Development and Profiling for 2-Benzothiazol-2-yl-2-methylpropionitrile Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Development and Profiling for 2-Benzothiazol-2-yl-2-methylpropionitrile

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, scientists, and drug development professionals Compound: 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2)

Introduction & Scientific Rationale

In early-stage drug discovery, the benzothiazole scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors, anti-tumor agents, and antimicrobial compounds [1]. 2-Benzothiazol-2-yl-2-methylpropionitrile (BZT-MPN) is a synthetic derivative characterized by a benzothiazole core coupled with a cyano-isopropyl group.

When transitioning a compound like BZT-MPN from chemical synthesis to in vitro biological evaluation, researchers face three primary physicochemical challenges:

  • Aqueous Solubility: The lipophilic nature of the benzothiazole ring often leads to compound precipitation ("crashing out") in aqueous assay buffers.

  • Auto-fluorescence: Highly conjugated heterocyclic systems can exhibit intrinsic fluorescence, interfering with standard prompt-fluorescence readouts and causing false positives/negatives.

  • Solvent Dependency: High concentrations of Dimethyl Sulfoxide (DMSO) are required for solubilization, which can perturb enzyme kinetics and cellular viability [2].

To establish a self-validating, artifact-free screening cascade, this guide details the preparation of BZT-MPN and its application in two orthogonal assays: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Kinase Assay (to bypass auto-fluorescence) and a 3D Spheroid Cellular Viability Assay (to assess phenotypic efficacy).

Phase 1: Compound Preparation & Handling

The integrity of any in vitro assay begins with compound handling. Standard serial dilutions in aqueous buffers often lead to localized precipitation of lipophilic compounds. We utilize acoustic liquid handling to transfer the compound directly from a 100% DMSO stock into the assay plate, ensuring the final DMSO concentration remains strictly below the tolerance threshold of the assay (typically ≤1% v/v).

Step-by-Step Protocol: Master Stock & Dispensing
  • Master Stock Preparation: Weigh BZT-MPN (MW: 202.28 g/mol ) and dissolve in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent UV-induced degradation of the heterocycle) and store at -20°C.

  • Intermediate Plate Generation: Prepare a 384-well cyclic olefin copolymer (COC) source plate containing a 10-point, 1:3 serial dilution of BZT-MPN in 100% DMSO.

  • Acoustic Dispensing: Use an Echo® Acoustic Dispenser to transfer nanoliter volumes of the compound directly into dry 384-well assay plates. Causality: This eliminates the need for intermediate aqueous dilutions, preventing micelle formation or precipitation before the compound interacts with the biological target.

Phase 2: Biochemical Profiling via TR-FRET Kinase Assay

Because benzothiazole derivatives can mimic the adenine ring of ATP, they are frequently evaluated as ATP-competitive kinase inhibitors (e.g., against PI3K or EGFR) [1]. We employ a TR-FRET assay format. Causality: TR-FRET utilizes a time delay (e.g., 50–100 µs) between excitation and emission reading. This allows short-lived background auto-fluorescence from the BZT-MPN compound to decay, ensuring the measured signal is exclusively from the target interaction [3].

Step-by-Step Protocol: TR-FRET Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Add 5 µL of a 2X Kinase/Peptide Substrate mixture to the 384-well assay plate pre-dispensed with BZT-MPN. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody (Donor), and a ULight™-labeled acceptor [3].

  • Readout: Incubate for 60 minutes. Read on a multimode microplate reader (Excitation: 320/340 nm; Emission: 615 nm for Eu, 665 nm for ULight). Calculate the 665/615 nm ratio to determine kinase activity.

TR_FRET_Workflow A BZT-MPN 10 mM DMSO Stock B Acoustic Dispensing (Nanoliter Transfer) A->B 1:3 Serial Dilution C Kinase + Substrate + ATP Incubation B->C <1% Final DMSO D Add TR-FRET Detection Mix (Eu-Ab + Acceptor) C->D 60 min, RT E Time-Resolved Fluorescence Read (Ex: 340nm / Em: 615 & 665nm) D->E 60 min, RT

Caption: Workflow for TR-FRET Kinase Assay using 2-Benzothiazol-2-yl-2-methylpropionitrile.

Phase 3: Cellular Phenotypic Profiling (3D Spheroid Viability)

To validate that the biochemical inhibition translates to cellular efficacy, BZT-MPN must be tested in a cell-based model. We utilize a 3D spheroid viability assay (e.g., CellTiter-Glo® 3D) rather than a 2D monolayer. Causality: 3D spheroids more accurately recapitulate the tumor microenvironment, including hypoxic cores and drug penetration barriers, providing a more stringent and translatable assessment of lipophilic compounds like BZT-MPN.

Step-by-Step Protocol: 3D Viability Assay
  • Cell Seeding: Harvest target cancer cells (e.g., HCT-116 or MCF-7) and resuspend in complete media. Seed 1,000 cells/well in a 384-well Ultra-Low Attachment (ULA) spherical-bottom plate (Volume: 25 µL/well).

  • Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to aggregate cells. Incubate at 37°C, 5% CO₂ for 72 hours to allow tight spheroid formation.

  • Compound Treatment: Using a digital dispenser, add BZT-MPN directly to the wells (maintaining a final DMSO concentration of 0.5%). Include a 0.5% DMSO vehicle control and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for an additional 72 hours.

  • Luminescence Detection: Equilibrate the plate to RT for 30 minutes. Add 25 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to induce lysis, then incubate in the dark for 25 minutes. Read luminescence.

MOA_Logic Node1 2-Benzothiazol-2-yl-2-methylpropionitrile (Test Compound) Node2 ATP-Competitive Kinase Inhibition Node1->Node2 Binds hinge region Node3 Downstream Signaling Blockade (e.g., PI3K/AKT) Node2->Node3 Prevents phosphorylation Node4 Cellular Apoptosis (Measured via Luminescence) Node3->Node4 Loss of ATP / Viability

Caption: Proposed mechanism of action and phenotypic readout for benzothiazole inhibitors.

Data Visualization & Assay Parameters

To ensure a self-validating system, assay robustness must be quantified using the Z'-factor, and DMSO tolerance must be strictly mapped [2]. The table below summarizes the critical quantitative parameters required to validate BZT-MPN screening data.

Assay ParameterTR-FRET Biochemical Assay3D Spheroid Viability AssayRationale / Causality
Primary Readout 665 nm / 615 nm Emission RatioLuminescence (RLU)TR-FRET avoids auto-fluorescence; Luminescence correlates directly with cellular ATP.
Max DMSO Tolerance 1.0% (v/v)0.5% (v/v)>1% DMSO alters solvent viscosity and enzyme kinetics [2]; >0.5% induces cellular toxicity.
Z'-Factor Target 0.70 0.50Ensures statistical separation between positive (inhibited) and negative (DMSO) controls.
Compound Incubation 60 Minutes72 HoursBiochemical assays require equilibrium; Cellular assays require time for apoptotic execution.
Data Output IC₅₀ (Biochemical Potency)EC₅₀ (Cellular Efficacy)Defines the therapeutic window and cell penetrance of BZT-MPN.

Troubleshooting & Best Practices

  • PAINS Alert (Pan-Assay Interference Compounds): While benzothiazoles are privileged scaffolds, poorly optimized derivatives can act as aggregators. If BZT-MPN exhibits unusually steep Hill slopes (>2.0) in the dose-response curve, it may be forming colloidal aggregates. To test this, add 0.01% Triton X-100 to the kinase buffer; if the inhibitory activity disappears, the compound is an aggregator, not a true stoichiometric inhibitor.

  • Signal Quenching: If the 615 nm (Donor) signal drops significantly in wells containing high concentrations of BZT-MPN, the compound may be absorbing the excitation light (Inner Filter Effect). The ratiometric nature of TR-FRET (665/615) mathematically corrects for minor quenching, but severe drops (>50% of control) will invalidate the data point.

References

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules (MDPI). Available at:[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry (ACS Publications). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Benzothiazol-2-yl-2-methylpropionitrile

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile Welcome to the technical support resource for the synthesis of 2-Benzothiazol-2-yl-2-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile

Welcome to the technical support resource for the synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will move beyond simple procedural outlines to explore the underlying chemical principles, offering field-proven insights to empower your experimental success.

The primary focus of this guide is the prevalent and highly effective synthesis route involving the nucleophilic substitution of 2-chlorobenzothiazole with the carbanion of isobutyronitrile, facilitated by Phase-Transfer Catalysis (PTC).

Section 1: Understanding the Core Reaction Pathway

The synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, the electron-deficient C-2 carbon of the benzothiazole ring is attacked by a potent nucleophile.[1][2] The presence of the electronegative nitrogen and sulfur atoms in the heterocyclic ring activates the C-2 position, making it susceptible to nucleophilic attack.[3]

The nucleophile required is the carbanion of isobutyronitrile, ⁻C(CH₃)₂CN, which is generated in situ using a strong base. However, the organic reactants (2-chlorobenzothiazole, isobutyronitrile) and the inorganic base (e.g., sodium hydroxide) are typically immiscible. This is where Phase-Transfer Catalysis becomes indispensable.

A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transport of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[4] In the organic phase, the hydroxide deprotonates the isobutyronitrile, generating the required nucleophile. This nucleophile then attacks the 2-chlorobenzothiazole, displacing the chloride ion and forming the desired product. The catalyst then returns to the aqueous phase to repeat the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺ OH⁻ NaCl Na⁺ Cl⁻ QCl Q⁺ Cl⁻ QBr Q⁺ Br⁻ (Catalyst) QCl->QBr Ion Exchange (Cycle Repeats) QOH Q⁺ OH⁻ Isobutyronitrile CH(CH₃)₂CN QOH->Isobutyronitrile Deprotonation Carbanion ⁻C(CH₃)₂CN Isobutyronitrile->Carbanion Forms Carbanion Chlorobenzothiazole BTZ-Cl Carbanion->Chlorobenzothiazole SNAr Attack QCl_organic Q⁺ Cl⁻ Product BTZ-C(CH₃)₂CN Chlorobenzothiazole->Product Forms Product + Cl⁻ QBr->QOH Ion Exchange with OH⁻ QCl_organic->QCl Returns to Aqueous Phase caption Figure 1: The Phase-Transfer Catalysis (PTC) cycle for the synthesis.

Caption: Figure 1: The Phase-Transfer Catalysis (PTC) cycle for the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why is my reaction yield consistently low or the reaction fails to go to completion?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.

  • Inefficient Phase Transfer: The catalyst may be inactive or inappropriate. Ensure your PTC (e.g., TBAB) is pure and dry. Consider increasing the catalyst loading from a typical 5 mol% to 10 mol%. For stubborn reactions, a more lipophilic catalyst like tetrahexylammonium bromide might be more effective.[5]

  • Insufficient Base Strength/Concentration: The deprotonation of isobutyronitrile is a critical equilibrium. Using a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w) is crucial to drive the reaction forward.[5] Solid bases like potassium carbonate are generally less effective in this biphasic system.

  • Poor Mixing: Vigorous stirring is essential for maximizing the interfacial area between the aqueous and organic phases, which directly impacts the rate of ion exchange and overall reaction speed.[6] If you are using a magnetic stirrer, ensure the vortex is deep enough to mix the two layers effectively.

  • Suboptimal Temperature: While some PTC reactions run well at room temperature, this specific SNAr reaction may require heating to overcome the activation energy.[2] A temperature range of 40-60°C is a good starting point for optimization. However, excessively high temperatures can promote side reactions.[7]

  • Presence of Water in the Organic Phase: While this is a biphasic system, excess water in the organic solvent can hinder the reaction. Ensure your organic solvent and starting materials are reasonably dry.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Stirring Is stirring vigorous enough to mix phases? Start->Check_Stirring Check_Base Is a concentrated (50%) NaOH or KOH solution used? Check_Stirring->Check_Base Yes Inc_Stirring Increase stirring speed. Check_Stirring->Inc_Stirring No Check_Catalyst Is the PTC active? Is loading sufficient (5-10 mol%)? Check_Base->Check_Catalyst Yes Use_Conc_Base Prepare fresh 50% w/w aqueous base. Check_Base->Use_Conc_Base No Check_Temp Is the temperature optimized (e.g., 40-60°C)? Check_Catalyst->Check_Temp Yes Check_PTC_Purity Use fresh, dry PTC. Increase loading to 10 mol%. Check_Catalyst->Check_PTC_Purity No Solution Problem Solved: High Yield Achieved Check_Temp->Solution Yes Optimize_Temp Screen temperatures from RT to 60°C. Check_Temp->Optimize_Temp No Inc_Stirring->Check_Base Use_Conc_Base->Check_Catalyst Check_PTC_Purity->Check_Temp Optimize_Temp->Solution

Caption: Figure 2: A workflow for troubleshooting low reaction yields.

Q2: My crude product is a dark, oily mess. What are the likely impurities?

Answer: The formation of colored impurities often points to side reactions.

  • Hydrolysis of 2-chlorobenzothiazole: The most likely culprit is the formation of 2-benzothiazolone . This occurs when a hydroxide ion directly attacks the 2-chlorobenzothiazole instead of being transported to deprotonate the isobutyronitrile. This side reaction is competitive with the main pathway.

  • Base-Catalyzed Degradation: Isobutyronitrile or the product itself might undergo decomposition or polymerization under strongly basic conditions, especially with prolonged heating.

  • Impure Starting Materials: Ensure the 2-chlorobenzothiazole is of high purity, as impurities from its synthesis can carry through and cause discoloration.

To minimize these, ensure vigorous stirring to favor the desired PTC pathway over direct hydrolysis at the interface. Avoid unnecessarily long reaction times or excessive temperatures.

Q3: How can I effectively purify the final product?

Answer: Purification typically involves a standard workup followed by chromatography or recrystallization.

  • Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer, wash it with brine to remove the bulk of the water and catalyst, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Column Chromatography: This is the most reliable method for removing polar impurities like 2-benzothiazolone. A silica gel column using a hexane/ethyl acetate gradient is a good starting point.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can yield a highly pure, crystalline product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best phase-transfer catalyst for this reaction?

A: Tetrabutylammonium bromide (TBAB) is an excellent and cost-effective starting point for optimizing this reaction.[5] It offers a good balance of lipophilicity and water solubility. If yields are still low, consider Tetrabutylammonium hydrogen sulfate (TBAHS) or more lipophilic catalysts like Aliquat 336 (trioctylmethylammonium chloride).

Q2: Can I use a solvent other than toluene or dichloromethane?

A: Yes, other aprotic solvents can be used. Toluene is often preferred for reactions requiring heating due to its higher boiling point. Dichloromethane (DCM) is suitable for room temperature reactions. Avoid protic solvents like alcohols in the organic phase, as they can interfere with the deprotonation step.

Q3: Is it possible to use a different cyanating agent?

A: This specific product structure is derived from the isobutyronitrile backbone. An alternative conceptual route would be reacting 2-chlorobenzothiazole with acetone and a cyanide source (e.g., NaCN or KCN). However, this introduces highly toxic cyanide salts and may lead to a different set of side reactions. Using acetone cyanohydrin as both the acetone and cyanide source is also a possibility, as it is used in other nitrile syntheses to replace highly toxic reagents.[8][9] This would fundamentally change the reaction mechanism and require re-optimization.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Isobutyronitrile (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorobenzothiazole (1.0 eq), isobutyronitrile (1.5 eq), TBAB (0.1 eq), and toluene (approx. 5 mL per mmol of 2-chlorobenzothiazole).

  • Begin vigorous stirring to ensure the solid reagents are well-suspended.

  • Add the 50% NaOH solution (approx. 4 mL per mmol of 2-chlorobenzothiazole) to the flask.

  • Heat the reaction mixture to 50-60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer twice with water, then once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol.

Section 5: Data Summary for Optimization

This table summarizes key parameters and their expected impact on the reaction outcome, providing a quick reference for your optimization efforts.

ParameterStandard ConditionVariationExpected Outcome of VariationRationale
Catalyst TBAB (10 mol%)Aliquat 336Potentially faster reaction/higher yieldIncreased lipophilicity can improve transfer of anions into the organic phase.[4]
Base 50% NaOH (aq)50% KOH (aq)Similar or slightly higher reactivityK⁺ is a softer cation than Na⁺, and the Q⁺/OH⁻ ion pair might be "looser" with KOH, making the OH⁻ more basic.
Solvent TolueneDichloromethane (DCM)Allows for lower reaction temp (RT)DCM has a lower boiling point; suitable if heating is found to promote side reactions.
Temperature 50-60°CRoom TemperatureSlower reaction rate, potentially cleanerLowering temperature can suppress side reactions like hydrolysis, but may require longer reaction times or a more active catalyst.[7]
Stirring VigorousModerateSlower reaction, lower yieldThe reaction rate is highly dependent on the interfacial surface area between the two phases.[6]

References

  • This cit
  • Hassanzadeh, F., Jafari, E., Feiz, A., Sadeghi-Aliabadi, H., & Akbari, V. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Retrieved March 12, 2024, from [Link]

  • This cit
  • Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(19), 291-298. Retrieved from [Link]

  • Al-Hourani, B. J. (2020). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 13(2), 1083-1092. [Link]

  • Google Patents. (n.d.). CN110003047A - A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide.
  • This cit
  • This cit
  • This cit
  • This cit
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved March 12, 2024, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Marson, C. M., & Tizzard, G. J. (2018). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 3(7), 8461–8472. [Link]

  • This cit
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • This cit
  • Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link]

  • Bram, G., Galons, H., & Farnoux, C. C. (1993). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 23(11), 1543-1553. [Link]

  • This cit
  • This cit
  • This cit

Sources

Optimization

Troubleshooting impurities during 2-Benzothiazol-2-yl-2-methylpropionitrile crystallization

Welcome to the Technical Support Center for Organic Process Development. This guide is designed for researchers and process scientists optimizing the isolation and purification of 2-Benzothiazol-2-yl-2-methylpropionitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Process Development. This guide is designed for researchers and process scientists optimizing the isolation and purification of 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2).

Synthesizing this sterically hindered benzothiazole derivative often yields structurally similar impurities and oligomeric byproducts. This guide provides causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to ensure high-purity crystalline recovery.

Diagnostic Workflow

G Start Crude 2-Benzothiazol-2-yl- 2-methylpropionitrile Dissolve Dissolve in Hot EtOH/Water (80:20) Start->Dissolve CheckColor Discoloration or Insolubles? Dissolve->CheckColor HotFilter Hot Filtration with Activated Carbon CheckColor->HotFilter Yes Cooling Controlled Cooling (0.5 °C/min) CheckColor->Cooling No HotFilter->Cooling CheckOil Oiling Out (LLPS) Detected? Cooling->CheckOil Seed Reheat to Clear, Add Seed Crystals CheckOil->Seed Yes Crystallize Crystal Growth CheckOil->Crystallize No Seed->Cooling Isolate Filter & Wash (Cold Hexane) Crystallize->Isolate Pure Pure Product (>99% HPLC) Isolate->Pure

Diagnostic workflow for troubleshooting 2-Benzothiazol-2-yl-2-methylpropionitrile crystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why is my 2-Benzothiazol-2-yl-2-methylpropionitrile forming a gooey oil instead of crystals during cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" .

  • The Causality: The bulky 2-methylpropionitrile group increases the entropic barrier to crystal lattice formation. When impurities (like unreacted 2-benzothiazolylacetonitrile) are present, they act as freezing-point depressants. As the solution cools, it reaches its saturation point while the impure solute mixture is still thermodynamically favored as a liquid. This causes the product to precipitate as an impurity-rich emulsion rather than a highly ordered crystal .

  • The Fix: You must bypass the miscibility gap. Reheat the mixture until the oil dissolves, then cool very slowly. Introducing pure seed crystals halfway into the metastable zone provides a pre-existing lattice, bypassing the high energy barrier of primary nucleation.

Q2: My crystals are contaminated with unreacted starting material. Why wasn't it rejected into the mother liquor? A: Structurally related impurities often bypass rejection by forming solid solutions or incorporating via surface deposition .

  • The Causality: Because the unreacted precursor lacks only the two methyl groups of your final product, its molecular footprint is similar enough to thermodynamically substitute into the growing crystal lattice without causing enough steric strain to halt crystal growth .

  • The Fix: Switch to a solvent system with a steeper solubility curve differential between the product and the impurity (e.g., Isopropanol). Follow up with a cold non-polar solvent wash (like hexane) to displace surface-bound mother liquor without dissolving the bulk crystal .

Q3: The final product has a persistent yellow/brown tint. What causes this, and how is it removed? A: Discoloration in benzothiazole derivatives typically stems from trace oxidative degradation products or poly-benzothiazole oligomers formed during the synthesis.

  • The Causality: These colored impurities are highly conjugated, planar oligomers. Because they are amorphous and exhibit broad solubility, they easily become trapped in the interstitial spaces of crystal agglomerates.

  • The Fix: Perform a hot filtration using activated carbon. The massive surface area of sp2 hybridized carbon selectively binds these planar, conjugated impurities via strong π−π interactions, leaving the non-planar, sterically hindered 2-Benzothiazol-2-yl-2-methylpropionitrile in solution.

Quantitative Data: Solvent Selection Matrix

Selecting the right solvent is a delicate balance between maximizing yield and minimizing the risk of LLPS. The table below summarizes the thermodynamic behavior of 2-Benzothiazol-2-yl-2-methylpropionitrile across common crystallization solvent systems.

Solvent SystemProduct Sol. at 20 °C (mg/mL)Product Sol. at 70 °C (mg/mL)Primary Impurity Rejection MechanismOiling-Out (LLPS) Risk
Ethanol / Water (80:20) 12.5185.0Mother liquor retentionModerate
Ethyl Acetate / Hexane (1:3) 8.2140.5Surface wash displacementHigh
Toluene 45.0>300.0High solubility retentionVery High
Isopropanol 18.0110.0Mother liquor retentionLow

Self-Validating Experimental Protocols

Protocol 1: Anti-Oiling Out Crystallization (Seeded)

This protocol utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, preventing emulsion formation .

  • Dissolution: Suspend 10 g of crude 2-Benzothiazol-2-yl-2-methylpropionitrile in 40 mL of Isopropanol. Heat to 75 °C under continuous stirring (400 rpm) until complete dissolution.

  • Metastable Boundary Check: Slowly add deionized water dropwise (up to 5 mL).

    • Self-Validation: If persistent cloudiness appears, the system has crossed the solubility boundary. Add exactly 2 mL of Isopropanol to regain a clear solution. The solution must remain clear at 75 °C for 5 minutes before proceeding.

  • Seeding: Cool the solution to 60 °C. Add 0.05 g of pure 2-Benzothiazol-2-yl-2-methylpropionitrile seed crystals.

    • Causality: Seeding at this specific temperature provides a template for lattice growth before the thermodynamic driving force for liquid-liquid separation is reached.

  • Controlled Cooling: Reduce the temperature to 20 °C at a strict rate of 0.5 °C/min.

    • Self-Validation: Monitor visually for liquid droplets. If an emulsion forms, reheat to 65 °C until clear, and reduce the cooling rate to 0.2 °C/min.

  • Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Hexane.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours to yield the pure product.

Protocol 2: Hot Filtration for Color Removal

Use this protocol if the crude material exhibits a brown/yellow tint indicative of poly-benzothiazole impurities.

  • Preparation: Dissolve the discolored crude in hot Ethyl Acetate (5 mL per gram of crude) at 70 °C.

  • Adsorption: Add 5% w/w activated carbon. Stir vigorously at 70 °C for exactly 15 minutes.

    • Causality: Extended heating leads to solvent evaporation and premature crystallization on the carbon; 15 minutes is the kinetic sweet spot for π−π impurity adsorption without concentrating the solution.

  • Filtration: Pass the hot suspension rapidly through a pre-heated Celite pad in a jacketed funnel.

    • Self-Validation: Inspect the filtrate against a white background. It must be completely colorless. If a yellow tint remains, the carbon capacity was exceeded; repeat Step 2 with a fresh 2% w/w carbon charge.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure and proceed to Protocol 1 for final crystallization.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Nichols, L. "3.6F: Troubleshooting (Crystallization)." Chemistry LibreTexts. Available at:[Link]

  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, 2020. Available at:[Link]

  • Nordstrom, F. L., et al. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 2017. Available at:[Link]

  • Agrawal, P., et al. "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." Organic Process Research & Development, 2023. Available at:[Link]

Troubleshooting

Preventing degradation of 2-Benzothiazol-2-yl-2-methylpropionitrile during long-term storage

Introduction Welcome to the technical support guide for 2-Benzothiazol-2-yl-2-methylpropionitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Benzothiazol-2-yl-2-methylpropionitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this specialized chemical reagent. Due to the absence of specific long-term stability data for this compound in published literature, this guide is built upon established principles of organic chemistry, focusing on the known sensitivities of its core functional groups: the benzothiazole ring and the nitrile moiety. By understanding these potential liabilities, users can implement effective storage and handling strategies to prevent degradation and ensure experimental reproducibility.

The primary degradation pathways of concern are the hydrolysis of the nitrile group and the oxidation of the benzothiazole ring. This guide provides a structured approach to mitigate these risks through frequently asked questions, a detailed troubleshooting section, and in-depth best practices for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2-Benzothiazol-2-yl-2-methylpropionitrile?

A: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. On an analytical level, degradation would be observed as the appearance of new peaks or a decrease in the main peak's purity during chromatographic analysis (e.g., HPLC, TLC).[1]

Q2: What is the recommended general storage temperature?

A: For long-term stability, it is recommended to store the compound in a cool, controlled environment, ideally between 2°C and 8°C in a laboratory-grade refrigerator. Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate potential degradation reactions.[2][3][4][5]

Q3: Does this compound need to be protected from light?

A: Yes. Many complex organic molecules, especially those with heterocyclic rings, can be sensitive to light. To prevent potential photolytic degradation, always store the compound in an amber or opaque container and keep it in a dark place, such as a cabinet or refrigerator.[1][2][3][4][5][6]

Q4: Is an inert atmosphere necessary for storage?

A: For optimal long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This practice minimizes the risk of oxidation, particularly at the sulfur atom of the benzothiazole ring.[7] For short-term storage, a tightly sealed container with minimal headspace is often sufficient.

Q5: What is the likely shelf-life of this compound?

A: The specific shelf-life has not been formally established. However, when stored under the recommended conditions (cold, dark, dry, and under an inert atmosphere), the compound is expected to remain stable for several years. It is crucial to date the container upon receipt and first opening to track its age.[1][6][7] Regular purity checks are advised for critical applications if the compound has been stored for more than a year.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-Benzothiazol-2-yl-2-methylpropionitrile, connecting them to potential degradation-related causes.

Problem 1: I observe a new, significant impurity peak in my HPLC/LC-MS analysis that wasn't there before.

  • Question: Could this be a degradation product?

  • Answer: Yes, this is a classic indicator of degradation. The most probable degradation pathway is the hydrolysis of the nitrile group (-CN) into a carboxylic acid (-COOH) or an amide (-CONH2).[8][9][10][11][12] This reaction is catalyzed by trace amounts of moisture, especially if the compound has been exposed to acidic or basic conditions.

    • Recommended Action:

      • Confirm Identity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. A mass increase of 18 amu (from -CN to -COOH) or 17 amu (from -CN to -CONH2) would strongly suggest hydrolysis.

      • Review Handling: Assess your experimental and storage procedures. Was the compound exposed to humid air for an extended period? Were solvents truly anhydrous? Were any acidic or basic reagents used that could have carried over?

      • Purification: If the purity is no longer acceptable, the material may need to be repurified, for example, by recrystallization or column chromatography, using anhydrous solvents.[13]

Problem 2: The compound, which was a white/off-white solid, has developed a yellow or brownish tint.

  • Question: Why has the color changed?

  • Answer: A color change often suggests the formation of minor, chromophoric byproducts, which can result from oxidation. The benzothiazole ring system, while generally stable, can be susceptible to slow oxidation over time, especially when exposed to air and light.[14][15]

    • Recommended Action:

      • Check Purity: Perform an analytical check (TLC, HPLC) to quantify the extent of the impurity.[16] A slight color change may not always correspond to a significant loss of purity.

      • Improve Storage: Immediately transfer the compound to an opaque container, purge the headspace with an inert gas like argon or nitrogen, and store it in a designated cold and dark location.[5][7]

Problem 3: My reaction yield is lower than expected, or the reaction failed entirely.

  • Question: Could the starting material have degraded?

  • Answer: Absolutely. If the nitrile group has hydrolyzed to a carboxylic acid, it will no longer participate in reactions where the nitrile is the key functional group. This is a common cause of failure in reactions like reductions or additions to the nitrile.[17]

    • Recommended Action:

      • Verify Integrity: Before starting a critical reaction, it is best practice to verify the purity of the starting material, especially if it is from an older batch. A quick purity check via NMR, IR, or HPLC against a reference standard is highly recommended.[16]

      • Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiment.

      • Solvent Choice: Ensure you are using an appropriate anhydrous, aprotic solvent for your reaction to prevent in-situ degradation.[17]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues encountered with 2-Benzothiazol-2-yl-2-methylpropionitrile.

TroubleshootingWorkflow Start Observed Problem Impurity New HPLC/LC-MS Peak Start->Impurity Color Compound Changed Color (e.g., Yellowing) Start->Color Yield Low/No Reaction Yield Start->Yield Cause_Hydrolysis Potential Cause: Nitrile Hydrolysis Impurity->Cause_Hydrolysis Mass +17 or +18? Cause_Oxidation Potential Cause: Oxidation of Benzothiazole Ring Color->Cause_Oxidation Cause_DegradedSM Potential Cause: Starting Material (SM) Has Degraded Yield->Cause_DegradedSM Action_MS Action: Confirm MW via MS Cause_Hydrolysis->Action_MS Action_PurityCheck Action: Check Purity (TLC, HPLC) Cause_Oxidation->Action_PurityCheck Action_Fresh Action: Use Fresh Sample / Re-verify Purity Cause_DegradedSM->Action_Fresh Action_Purify Action: Repurify Material Action_MS->Action_Purify Action_Storage Action: Improve Storage Conditions (Inert Gas, Dark, Cold) Action_PurityCheck->Action_Storage

Caption: Troubleshooting workflow for observed issues.

In-Depth Technical Guide: Best Practices for Long-Term Storage

To ensure the chemical integrity of 2-Benzothiazol-2-yl-2-methylpropionitrile, a multi-faceted approach to storage is required. The following recommendations are based on mitigating the primary degradation pathways inferred from its chemical structure.

Control of Atmosphere: The Role of Inert Gas
  • Scientific Rationale: The benzothiazole moiety contains a sulfur atom which can be susceptible to oxidation, potentially forming sulfoxides or sulfones under aerobic conditions. While this may be a slow process, it can be accelerated by light and heat. Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces oxygen and effectively prevents this oxidative degradation pathway.[7]

  • Protocol:

    • Place the compound in a suitable vial or flask.

    • Insert a needle connected to a vacuum line and another needle connected to an inert gas line (e.g., via a balloon or manifold).

    • Gently apply vacuum for 1-2 minutes to remove the air from the headspace.

    • Backfill the container with the inert gas.

    • Repeat this vacuum/backfill cycle 3-5 times.

    • After the final backfill, remove the needles and immediately seal the container tightly with a high-quality, chemically resistant cap. Parafilm can be used for an additional seal.

Temperature: Minimizing Kinetic Energy
  • Scientific Rationale: All chemical reactions, including degradation pathways, have an activation energy barrier. Storing the compound at reduced temperatures (2-8 °C) decreases the kinetic energy of the molecules, significantly slowing the rate of any potential degradation reactions, including hydrolysis and oxidation.[2][3][18] Freezing is generally not necessary unless specified by the manufacturer and can sometimes introduce moisture condensation issues if not handled properly upon removal.

  • Best Practice: Use a dedicated, non-cycling (manual defrost) laboratory refrigerator. Avoid storing chemicals in standard household refrigerators, which can have spark-producing components.[7]

Moisture and Hydrolysis Prevention: The Anhydrous Imperative
  • Scientific Rationale: The nitrile group is susceptible to hydrolysis, a reaction with water that converts it first to an amide and then to a carboxylic acid.[8][9][10][11] This reaction is catalyzed by both acid and base and is one of the most likely degradation pathways.

  • Best Practice:

    • Dry Storage: Store the compound in a desiccator, particularly if it is being stored at room temperature or if the container will be opened frequently.

    • Handling: When weighing or handling the compound, do so in a controlled environment with low humidity, such as a glove box or on a dry day. Minimize the time the container is open to the atmosphere.

    • Container Seal: Ensure the container cap provides an airtight seal. High-quality threaded caps with PTFE liners are recommended.

Light Protection: Averting Photolytic Decomposition
  • Scientific Rationale: Aromatic and heterocyclic systems can absorb UV or visible light, which can promote molecules to an excited state, making them more reactive and susceptible to degradation or rearrangement.

  • Best Practice: Always store the material in amber glass vials or containers completely wrapped in aluminum foil or placed inside a secondary opaque container. Store these containers inside a closed cabinet or refrigerator to eliminate light exposure.[1][5][6]

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2–8 °CSlows reaction kinetics of all degradation pathways.[2][3][18]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the benzothiazole sulfur atom.[7]
Light Protect from Light (Amber Vial)Prevents potential photolytic degradation.[1][5][6]
Moisture Dry / AnhydrousPrevents hydrolysis of the nitrile functional group.[8][9][11]
Container Tightly Sealed, PTFE-lined capPrevents ingress of atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 2-Benzothiazol-2-yl-2-methylpropionitrile and detect the presence of more polar degradation products like the corresponding carboxylic acid.

  • Objective: To quantify the purity of the compound and identify potential degradation products.

  • Methodology:

    • Standard Preparation: Accurately prepare a stock solution of a reference standard (a new, unopened lot of the compound, if available) at approximately 1 mg/mL in acetonitrile.

    • Sample Preparation: Prepare a sample solution of the lot at the same concentration (1 mg/mL) in acetonitrile.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 60% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, return to 60% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Analysis:

      • Inject the standard and the sample.

      • The primary peak should correspond to the main compound. Degradation products, such as the hydrolyzed carboxylic acid, will be more polar and are expected to elute earlier than the parent compound.

      • Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Potential Degradation Pathways Diagram

DegradationPathways Parent 2-Benzothiazol-2-yl-2- methylpropionitrile Amide Intermediate Amide Parent->Amide H2O (acid/base cat.) Sulfoxide Oxidized Product (e.g., Sulfoxide) Parent->Sulfoxide [O] (Air, Light) CarboxylicAcid 2-Benzothiazol-2-yl-2- methylpropanoic acid Amide->CarboxylicAcid H2O (acid/base cat.)

Caption: Potential degradation pathways for the compound.

References

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Available at: [Link]

  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available at: [Link]

  • Kaur, N., & Kumar, V. (2011). Oxidative ring-opening of benzothiazole derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Liu, Y., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. MDPI. Available at: [Link]

  • Liu, X., et al. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available at: [Link]

  • Idrees, M., & Siddiqui, N. J. Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

  • D-Termination. The Ageing and Shelf Life of Rubber. D-Termination. Available at: [Link]

  • Li, M., et al. (2022). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. Available at: [Link]

  • Li, M., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology. Available at: [Link]

  • Ali, A. (2023). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Li, M., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Frias, J., Essenberg, C., & Yu, J. (2006). 2-Mercaptobenzothiazole Degradation Pathway. EAWAG BBD/PPS. Available at: [Link]

  • Kaur, N., & Kumar, V. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Science Publishing. Available at: [Link]

  • Quimivita. (2024). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Hutchinson. Shelf Life of Hutchinson Molded Rubber Products. Hutchinson. Available at: [Link]

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Available at: [Link]

  • D'Abrosca, B., et al. (2024). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. Available at: [Link]

  • Okimoto, K., et al. (2020). Electrochemical Cyanation of Benzothiazole Derivatives. J-Stage. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • AGMD Group. (2023). How to Properly Store Nitrile Gloves for Maximum Shelf Life. AGMD Group. Available at: [Link]

  • Soni, H., et al. (2024). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Li, Y., et al. (2024). Potential contribution to secondary aerosols from benzothiazoles in the atmospheric aqueous phase based on oxidation and oligomerization mechanisms. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. Available at: [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU. Available at: [Link]

  • B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • Wang, Y., et al. (2024). Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments. Polymers. Available at: [Link]

  • Indiana University. Storage of Laboratory Chemicals: Research Safety. Protect IU. Available at: [Link]

  • ResearchGate. (2016). A Critical Examination of the Shelf Life of Nitrile Rubber O-Rings used in Aerospace Sealing Applications. ResearchGate. Available at: [Link]

  • Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. Available at: [Link]

  • University of Nebraska-Lincoln. How do I safely store chemicals in laboratory? Environmental Health & Safety. Available at: [Link]

  • Clark, J. (2015). hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Benzothiazol-2-yl-2-methylpropionitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-Benzot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS: 66277-05-2).

Because this molecule consists of a highly lipophilic benzothiazole core and a neutral nitrile group, it lacks ionizable centers at physiological pH. Consequently, standard pH-adjustment techniques are ineffective. This guide provides field-proven, mechanistically grounded solutions to formulate this compound for in vitro and in vivo applications.

Diagnostic Solubilization Workflow

Before proceeding to the troubleshooting FAQs, use the following decision matrix to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilizationWorkflow Start Compound Insoluble in Aqueous Media CheckAssay Is the assay highly sensitive to organic solvents? Start->CheckAssay UseDMSO Use DMSO Co-solvent (Final < 0.5% v/v) CheckAssay->UseDMSO No (Tolerates DMSO) CheckInVivo Is the formulation for in vivo or high-concentration assays? CheckAssay->CheckInVivo Yes (Sensitive) UseCD HP-β-CD Complexation (1:1 to 1:5 molar ratio) CheckInVivo->UseCD Yes (Needs high biocompatibility) UseSurfactant Micellar Solubilization (e.g., Tween 80 / Pluronic) CheckInVivo->UseSurfactant No (Routine biochemical assay)

Decision matrix for selecting a solubilization strategy based on assay constraints.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Every time I dilute my DMSO stock of 2-Benzothiazol-2-yl-2-methylpropionitrile into PBS, it crashes out as a cloudy suspension. What is happening mechanistically?

The Causality: You are observing a phenomenon known as "solvent shift" or the "Ouzo effect." Benzothiazole derivatives are highly non-polar, with aqueous solubility often limited to a few milligrams per liter[1]. In your stock solution, DMSO molecules solvate the compound. However, when introduced to an aqueous buffer, water rapidly diffuses into the DMSO. Because water is a poor solvent for the lipophilic benzothiazole ring, the local hydrophobic solvation shell collapses. This drives the compound molecules to rapidly aggregate and nucleate into insoluble precipitates[1].

The Fix: To prevent this, you must control the kinetics of dilution. Never add the buffer to the DMSO stock. Instead, pre-warm your aqueous buffer to 37°C, place it on a vigorous vortex mixer, and add the DMSO stock dropwise into the vortex. Keep the final DMSO concentration strictly below 0.5% v/v.

Q2: My cell-based assay cannot tolerate DMSO concentrations above 0.1%, but at that concentration, my compound is not soluble enough to reach the required IC50. What is the best alternative?

The Causality: When organic co-solvents are biologically restricted, you must rely on molecular encapsulation. The most scientifically rigorous approach is using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity[2]. The lipophilic benzothiazole core of your compound spontaneously partitions into this hydrophobic cavity via van der Waals forces and hydrophobic interactions, forming a host-guest inclusion complex[3]. This masks the compound from the aqueous environment, dramatically increasing apparent solubility without the cytotoxicity associated with organic solvents[2].

CDMechanism FreeDrug Free Benzothiazole (Lipophilic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Hydrophobic Interaction FreeCD Empty HP-β-CD Cavity FreeCD->Complex Encapsulation

Mechanism of HP-β-CD encapsulating the lipophilic benzothiazole core.

Q3: I tried using Tween 80, but my compound still precipitated after 24 hours. Why did the surfactant fail?

The Causality: Surfactants like Tween 80 solubilize hydrophobic molecules by trapping them inside the hydrophobic cores of micelles. However, micelle formation is a dynamic equilibrium dependent on the Critical Micelle Concentration (CMC). If your buffer dilution drops the Tween 80 concentration below its CMC (~0.015 mM in water), the micelles disassemble, releasing the 2-Benzothiazol-2-yl-2-methylpropionitrile back into the aqueous environment where it precipitates. The Fix: Ensure that the final concentration of Tween 80 in your working assay buffer remains consistently above its CMC. Alternatively, use a more stable polymeric micelle system like Pluronic F-127.

Quantitative Comparison of Solubilization Strategies

Use the following table to compare the expected outcomes of different formulation strategies for benzothiazole derivatives.

Solubilization StrategyMechanism of ActionTypical Max Apparent SolubilityBiocompatibility / ToxicityBest Application
Aqueous Buffer (Control) None (Intrinsic solubility)< 0.01 mg/mLHigh (No additives)Baseline reference
DMSO Co-solvent (0.5%) Disruption of water hydrogen bonding0.1 - 0.5 mg/mLLow-Moderate (Cell-line dependent)Acute in vitro biochemical assays
Tween 80 (1% v/v) Micellar encapsulation1.0 - 2.5 mg/mLModerate (Can disrupt cell membranes)In vitro assays requiring high concentrations
HP-β-CD Complexation (20% w/v) Host-guest cavity inclusion> 10.0 mg/mLHigh (FDA approved for IV use)In vivo dosing, sensitive cell-based assays

Self-Validating Experimental Protocols

Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex

This protocol describes the phase-solubility method to create a stable, aqueous formulation of 2-Benzothiazol-2-yl-2-methylpropionitrile using HP-β-CD[2][3].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS, pH 7.4) to achieve a 20% (w/v) concentration. Stir continuously until the solution is completely clear.

  • Addition of Guest Molecule: Add an excess amount of 2-Benzothiazol-2-yl-2-methylpropionitrile powder (e.g., 15 mg/mL) directly into the HP-β-CD solution. Note: Do not pre-dissolve the compound in organic solvents.

  • Equilibration: Seal the vial and place it in a thermoshaker at 37°C, agitating at 800 RPM for 48 hours. The extended time is critical to overcome the high lattice energy of the crystalline benzothiazole and allow thermodynamic equilibrium of the inclusion complex[3].

  • Separation: Remove the vial and centrifuge at 15,000 × g for 15 minutes at room temperature to pellet the uncomplexed, insoluble drug.

  • Collection & Self-Validation: Carefully decant the supernatant.

    • Validation Check: To ensure the complex is stable and no micro-precipitates remain, measure the optical density of the supernatant at 600 nm (OD600). A reading of < 0.05 indicates a true solution.

    • Quantification: Dilute a small aliquot of the supernatant in methanol (to disrupt the CD cavity) and quantify the solubilized 2-Benzothiazol-2-yl-2-methylpropionitrile via UV-Vis spectroscopy or HPLC against a standard curve.

Protocol B: Optimized DMSO "Drop-and-Vortex" Dilution

Use this method when HP-β-CD is unavailable and your assay can tolerate trace amounts of DMSO.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated stock of 2-Benzothiazol-2-yl-2-methylpropionitrile in 100% anhydrous DMSO (e.g., 10 mM).

  • Buffer Preparation: Pre-warm the target aqueous buffer to 37°C to increase the thermodynamic solubility limit.

  • Kinetic Mixing: Place the tube containing the pre-warmed buffer on a vortex mixer set to maximum speed.

  • Injection: Using a micropipette, inject the required volume of the DMSO stock directly into the center of the vortexing buffer (avoiding the tube walls).

  • Self-Validation: Immediately analyze the solution using Dynamic Light Scattering (DLS). If the count rate is low and no particles >100 nm are detected, the compound is successfully solvated. If large aggregates are detected, the final concentration exceeds the kinetic solubility limit, and you must reduce the target concentration.

References

  • Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives. Benchchem.
  • Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. ResearchGate.
  • Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole. Asian Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Benzothiazol-2-yl-2-methylpropionitrile Mixtures

Welcome to the Technical Support Center. As application scientists and drug development professionals, you know that the synthesis of alpha-alkylated nitriles—specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, you know that the synthesis of alpha-alkylated nitriles—specifically 2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) —presents unique downstream processing challenges.

Synthesized via the alpha-dimethylation of 2-(benzothiazol-2-yl)acetonitrile, the crude reaction mixture typically contains unreacted starting materials, mono-methylated intermediates, and base-catalyzed hydrolysis byproducts. Because the pure target compound is a pale-yellow oil at room temperature [1], standard recrystallization techniques are ineffective. This guide provides field-proven, self-validating protocols and troubleshooting steps to isolate pharmaceutical-grade product.

Part 1: Troubleshooting & FAQs

Q1: My isolated product is a dark brown/red oil instead of the expected pale-yellow oil. What causes this, and how can I fix it? Causality: The benzothiazole ring is susceptible to oxidation, and trace amounts of unreacted alkylating agents (e.g., methyl iodide) can polymerize with nucleophilic impurities during solvent evaporation. Solution: Avoid excessive heat during concentration. If the oil is already dark, perform a pre-purification Kugelrohr distillation under high vacuum before chromatography, or pass the crude mixture through a short pad of activated charcoal and Celite.

Q2: During silica gel chromatography, the mono-methylated intermediate and the target di-methylated product are co-eluting. How do I resolve this? Causality: Standard eluent systems like Hexane/Ethyl Acetate often fail to resolve these compounds because their bulk polarities are too similar. Ethyl acetate is a strong hydrogen-bond acceptor that overwhelms the subtle dipole differences between the mono- and di-alkylated nitriles. Solution: Switch to a step-gradient of Pentane and Diethyl Ether (Et₂O) [1]. Diethyl ether provides a milder, more selective interaction with the nitrile group, while pentane allows for cold, gentle evaporation later, preserving the integrity of the oil.

Q3: My NMR analysis shows primary amide or carboxylic acid byproducts. What went wrong in the workflow? Causality: The alpha-alkylation reaction requires strong bases (e.g., NaH, LDA, or t-BuOK) [2]. If the reaction is quenched with water or exposed to atmospheric moisture while the mixture is still highly basic, the nitrile group undergoes rapid base-catalyzed hydration to an amide, or further hydrolysis to a carboxylic acid. Solution: Always quench the reaction with a mild buffer, such as saturated aqueous ammonium chloride (NH₄Cl), to immediately neutralize the base and drop the pH to ~7-8 before introducing bulk water.

Part 2: Logical Workflows & Visualizations

Understanding the physical separation logic is critical for troubleshooting. Below are the logical workflows governing the purification of 2-Benzothiazol-2-yl-2-methylpropionitrile.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Quench Mild Quenching (Sat. NH4Cl, pH 7-8) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE Aqueous Aqueous Waste (Salts, Base) LLE->Aqueous Bottom Layer Organic Organic Phase (Target + Organic Impurities) LLE->Organic Top Layer Drying Drying & Concentration (Na2SO4, Rotary Evap) Organic->Drying Chromatography Step-Gradient Chromatography (Silica Gel, Pentane:Et2O) Drying->Chromatography Fractions Fraction Analysis (TLC / GC-MS) Chromatography->Fractions Pure Pure Product (Pale-Yellow Oil) Fractions->Pure Target Fractions

Workflow for the purification of crude 2-Benzothiazol-2-yl-2-methylpropionitrile.

ImpuritySeparation Mixture Crude Organic Extract Silica Silica Gel Stationary Phase (Normal Phase) Mixture->Silica NonPolar Non-Polar Impurities (Over-alkylated) Silica->NonPolar Elutes First (Pentane:Et2O 70:1) Target Target Product (Di-methylated Nitrile) Silica->Target Elutes Second (Pentane:Et2O 50:1) Polar Polar Impurities (Mono-methylated, Hydrolyzed) Silica->Polar Elutes Last / Retained (Pentane:Et2O 10:1)

Chromatographic separation logic based on molecular polarity and eluent gradient.

Part 3: Quantitative Data & Elution Profiles

To ensure a self-validating system, compare your experimental fractions against the quantitative benchmarks in the tables below.

Table 1: Chromatographic Elution Profile (Pentane:Et₂O System)
CompoundRf Value (Pentane:Et₂O 50:1)Polarity / Elution Order
Over-alkylated/Non-polar byproducts0.60 - 0.80Low (Elutes First)
2-Benzothiazol-2-yl-2-methylpropionitrile 0.40 - 0.45 Medium (Elutes Second)
Mono-methylated intermediate0.15 - 0.25High (Elutes Third)
Hydrolyzed byproducts (Amides/Acids)< 0.05Very High (Retained on column)
Table 2: Comparison of Pre-Chromatography Processing Techniques
Purification TechniqueTarget Impurity RemovedYield RetentionScalabilityTime Required
Mild Quench + LLE (EtOAc/H₂O) Inorganic salts, excess base, polar protic species>95%HighLow (1-2 hours)
Charcoal Filtration Colored oxidation products, trace polymers~90%HighLow (< 1 hour)
Kugelrohr Distillation High MW polymers, heavy tars~80%LowMedium (2-3 hours)

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Mild Quenching and Liquid-Liquid Extraction (LLE)

Purpose: To terminate the alkylation reaction without hydrolyzing the nitrile, and to remove inorganic salts.

  • Temperature Control: Cool the crude reaction mixture (typically in THF or DMF) to 0 °C using an ice bath.

  • Mild Quenching: Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases. Causality: This neutralizes the strong base (e.g., NaH) gently, preventing exothermic spikes that drive nitrile hydrolysis [2].

  • Dilution: Add distilled water (equal to the reaction volume) to fully dissolve precipitated inorganic salts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and trace DMF/THF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter, and concentrate under reduced pressure (Rotary Evaporator) at a water bath temperature not exceeding 30 °C .

  • Validation Check: Perform a crude TLC (Pentane:Et₂O 50:1) and GC-MS. You should observe a major peak for the target mass (MW ~202.28).

Protocol B: Step-Gradient Silica Gel Column Chromatography

Purpose: To isolate the pure pale-yellow oil from structurally similar intermediates.

  • Column Preparation: Slurry-pack a glass column with silica gel (10 g silica per 100 mg of crude product) using pure Pentane.

  • Sample Loading: Dissolve the crude oil in a minimum volume of Pentane/Et₂O (70:1) and load it carefully onto the silica bed.

  • Step 1 - Non-Polar Elution (Pentane:Et₂O 70:1): Elute with 3 column volumes (CV) of 70:1 Pentane:Et₂O. Causality: This highly non-polar phase flushes out unreacted alkyl halides and non-polar over-alkylated byproducts without moving the target nitrile [1].

  • Step 2 - Target Elution (Pentane:Et₂O 50:1): Switch the eluent to 50:1 Pentane:Et₂O. Collect small fractions (e.g., 10 mL). The target 2-Benzothiazol-2-yl-2-methylpropionitrile will elute in this phase.

  • Step 3 - Polar Flush (Pentane:Et₂O 10:1): Switch to 10:1 to flush the mono-methylated intermediate and clear the column.

  • Validation Check: Spot fractions on a TLC plate. Combine fractions showing a single spot at Rf ~0.40–0.45.

  • Final Isolation: Evaporate the combined target fractions under reduced pressure at room temperature. The final product will remain as a pale-yellow oil.

Part 5: References

  • Papaplioura, E. (2024). Application of non-volatile reagents for the introduction of short hydrocarbon chains [Dissertation, Technische Universität Wien].[Link]

  • Couty, F., et al. (2023). Alkylation of N,N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems. The Journal of Organic Chemistry, ACS Publications.[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Vibrational Landscape of 2-Benzothiazol-2-yl-2-methylpropionitrile: An FTIR-Based Characterization

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Benzothiazol-2-yl-2-methylpropionitrile, a molecule integrating t...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Benzothiazol-2-yl-2-methylpropionitrile, a molecule integrating the privileged benzothiazole scaffold with a sterically demanding nitrile-containing fragment, presents a unique spectroscopic challenge. This guide provides an in-depth comparison and analysis of its expected Fourier-Transform Infrared (FTIR) absorption bands, offering a roadmap for its unambiguous characterization.

Predicted Core Vibrational Signatures

The FTIR spectrum of 2-Benzothiazol-2-yl-2-methylpropionitrile is anticipated to be a composite of the vibrational modes of the benzothiazole ring system and the 2-methylpropionitrile substituent. The following table summarizes the expected key absorption bands, drawing comparisons with the simpler parent molecules.

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) for 2-Benzothiazol-2-yl-2-methylpropionitrile Benzothiazole (Alternative 1) [1][2]Isobutyronitrile (Alternative 2) [3][4][5][6]Significance and Expert Interpretation
C≡N Stretch (Nitrile)~2240 - 2260N/A~2250 - 2260This is a highly characteristic and strong absorption. Its presence is a primary indicator of the nitrile functionality. The position is sensitive to electronic effects; substitution on the benzothiazole ring could cause minor shifts.
C=N Stretch (Thiazole Ring)~1610 - 1630~1630N/AThis band is intrinsic to the thiazole portion of the benzothiazole ring. Its intensity can vary depending on the substitution pattern.
Aromatic C=C Stretch~1400 - 1600~1430 - 1590N/AMultiple bands are expected in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring of the benzothiazole moiety.
C-H Stretch (Aromatic)~3000 - 3100~3050N/AThese are typically weak to medium absorptions appearing just above 3000 cm⁻¹.
C-H Stretch (Aliphatic)~2850 - 3000N/A~2900 - 3000These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups of the 2-methylpropionitrile substituent.
C-S Stretch~650 - 750~690N/AThe carbon-sulfur bond in the thiazole ring will exhibit a stretching vibration in the fingerprint region. This can sometimes be weak and coupled with other vibrations.
Benzene Ring Bending (Out-of-Plane)~700 - 900Multiple bandsN/AThe substitution pattern on the benzene ring influences the position of these bands, providing structural information.

Visualizing the Vibrational Assignments

To better conceptualize the relationship between the molecular structure and its expected vibrational modes, the following diagram illustrates the key functional groups of 2-Benzothiazol-2-yl-2-methylpropionitrile.

2-Benzothiazol-2-yl-2-methylpropionitrile Structure and Key Vibrational Modes cluster_benzothiazole Benzothiazole Core cluster_methylpropionitrile 2-Methylpropionitrile Substituent BTH Benzothiazole Ring System Aromatic_CH Aromatic C-H Stretch (~3000-3100 cm⁻¹) BTH->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (~1400-1600 cm⁻¹) BTH->Aromatic_CC CN_Thiazole C=N Stretch (Thiazole) (~1610-1630 cm⁻¹) BTH->CN_Thiazole CS_Thiazole C-S Stretch (~650-750 cm⁻¹) BTH->CS_Thiazole MPN 2-Methylpropionitrile Group CN_Nitrile C≡N Stretch (~2240-2260 cm⁻¹) MPN->CN_Nitrile Aliphatic_CH Aliphatic C-H Stretch (~2850-3000 cm⁻¹) MPN->Aliphatic_CH Molecule 2-Benzothiazol-2-yl-2-methylpropionitrile Molecule->BTH comprises Molecule->MPN comprises

Caption: Molecular structure and key vibrational modes of 2-Benzothiazol-2-yl-2-methylpropionitrile.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for acquiring the FTIR spectrum of a solid sample like 2-Benzothiazol-2-yl-2-methylpropionitrile using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FTIR spectrum of 2-Benzothiazol-2-yl-2-methylpropionitrile for structural characterization.

Materials:

  • 2-Benzothiazol-2-yl-2-methylpropionitrile (solid powder)

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Perform a background scan to account for the ambient atmosphere (CO₂ and water vapor). This is a critical step for obtaining a clean spectrum of the sample.

  • Sample Preparation and Loading:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Place a small amount (typically a few milligrams) of the solid 2-Benzothiazol-2-yl-2-methylpropionitrile powder onto the center of the ATR crystal using a clean spatula.

  • Data Acquisition:

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

    • Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument software.

    • Perform baseline correction if necessary to obtain a flat baseline.

    • Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected values outlined in the comparison table above to confirm the identity and purity of the compound.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The background scan ensures that atmospheric absorptions are subtracted, and the use of a clean ATR crystal prevents cross-contamination. The comparison of the acquired spectrum with the predicted band positions based on well-characterized structural analogs provides a logical framework for confirming the molecular identity. Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or potential degradation.

Conclusion

The structural characterization of 2-Benzothiazol-2-yl-2-methylpropionitrile via FTIR spectroscopy is a powerful and accessible method. By understanding the characteristic absorption bands of its benzothiazole and 2-methylpropionitrile components, researchers can confidently identify this molecule and assess its purity. The combination of a predictive analysis based on known alternatives and a robust experimental protocol provides a comprehensive framework for the successful spectroscopic characterization of this and related compounds.

References

  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole.[Link]

  • Iraqi Academic Scientific Journals. Synthesis, Characterization and Biological Activity of benzothiazole Complexes.[Link]

  • National Institute of Standards and Technology. Isobutyronitrile.[Link]

  • ResearchGate. Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF.[Link]

  • National Center for Biotechnology Information. Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes.[Link]

  • ResearchGate. Characteristics FTIR absorption bands of compounds(I-X).[Link]

  • National Center for Biotechnology Information. Isobutyronitrile | C4H7N | CID 6559 - PubChem.[Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.[Link]

  • PubMed. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry.[Link]

  • ScienceDirect. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.[Link]

  • Fiveable. Isobutyronitrile Definition - Organic Chemistry Key Term |...[Link]

  • National Institute of Standards and Technology. Isobutyronitrile.[Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives.[Link]

  • Royal Society of Chemistry. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.[Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.[Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.[Link]

  • The Royal Society of Chemistry. Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.[Link]

  • National Center for Biotechnology Information. Benzothiazole | C7H5NS | CID 7222 - PubChem.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzothiazol-2-yl-2-methylpropionitrile was located in a comprehensive search. The following guidance is synthesized from safety data for structurally related benzoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzothiazol-2-yl-2-methylpropionitrile was located in a comprehensive search. The following guidance is synthesized from safety data for structurally related benzothiazole and nitrile compounds. This guide is intended to provide a framework for safe handling and disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the chemical's specific SDS, should it become available, before handling or disposal.

Introduction: Understanding the Compound and Associated Risks

2-Benzothiazol-2-yl-2-methylpropionitrile belongs to the benzothiazole family, a class of heterocyclic compounds widely used in industrial applications, including as vulcanization accelerators and fungicides.[1][2] The presence of the nitrile group (C≡N) suggests that this compound, like many organic nitriles, may be toxic and could release highly toxic hydrogen cyanide gas upon combustion or when exposed to strong acids. Its benzothiazole backbone indicates potential for aquatic toxicity and persistence in the environment.[3][4]

Given these structural alerts, all waste generated from the use of 2-Benzothiazol-2-yl-2-methylpropionitrile must be treated as hazardous. This guide provides a robust, step-by-step protocol to ensure its safe collection, storage, and disposal, thereby protecting laboratory personnel and minimizing environmental impact.

Hazard Profile Summary

The following table summarizes the anticipated hazards based on data from analogous compounds. This information is critical for informing risk assessments and justifying the stringent disposal protocols outlined below.

Hazard ClassificationDescription & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be toxic if swallowed or in contact with skin, and harmful if inhaled.[3][5] This is a common characteristic of both benzothiazole derivatives and organic nitriles.[3][5][6]
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation. Direct contact should be avoided at all times.[5][6][7][5][6][7]
Aquatic Toxicity Considered harmful or toxic to aquatic life, potentially with long-lasting effects.[3] Release into the environment must be strictly avoided.[3]
Hazardous Decomposition Thermal decomposition or combustion may produce highly toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide.[3][5][3][5]

Immediate Safety and Handling Precautions

Before beginning any work that will generate this waste, ensure the following controls are in place. The causality behind these precautions is to create a multi-layered defense against chemical exposure.

  • Engineering Controls: All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.

    • Gloves: Chemical-resistant nitrile gloves are required. Note that no glove material offers indefinite protection; inspect gloves before use and change them immediately upon known or suspected contamination. Contaminated gloves must be disposed of as hazardous waste.[8]

    • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

Step-by-Step Disposal Protocol

The proper disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile waste is a multi-step process that must align with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially violent chemical reactions and ensures waste streams are not cross-contaminated.

  • Designate a specific, clearly labeled hazardous waste container exclusively for 2-Benzothiazol-2-yl-2-methylpropionitrile waste.

  • Crucially, do not mix this waste with other chemical streams, particularly acidic waste, which could accelerate the release of hydrogen cyanide.

Step 2: Waste Collection and Containerization

All materials that have come into contact with the compound are considered hazardous.

  • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a designated, sealable waste container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). Use a funnel to prevent spills.

  • Solid Waste: Collect all contaminated solids, such as unused reagent, contaminated silica gel, filter paper, gloves, and weigh boats, in a separate, clearly labeled solid waste container.[8] This should be a robust container, such as a lined pail, that can be tightly sealed to prevent the release of dust or vapors.

Step 3: Labeling

Accurate labeling is a legal requirement and is critical for the safety of everyone who may handle the container.[11]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 2-Benzothiazol-2-yl-2-methylpropionitrile".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The approximate quantities of the container's contents.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the laboratory location where waste is initially collected.

  • Store the sealed waste container at or near the point of generation and under the control of laboratory personnel.[11]

  • The SAA must be in a secondary containment tray to capture any potential leaks.

  • Ensure the container is kept closed at all times, except when adding waste.

Step 5: Final Disposal

Chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.

  • When the container is full or ready for pickup, arrange for its transfer to your facility's Central Accumulation Area (CAA) according to institutional protocols.

  • The recommended final disposal method for this type of compound is high-temperature incineration at a licensed facility.[7] This method is necessary to ensure the complete destruction of the toxic organic molecule and its hazardous decomposition products.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste from 2-Benzothiazol-2-yl-2-methylpropionitrile.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal Start Waste Generated (Contains 2-Benzothiazol- 2-yl-2-methylpropionitrile) Characterize Characterize Waste Form Start->Characterize Liquid Liquid Waste (Solutions, Rinsates) Characterize->Liquid Liquid Solid Solid Waste (Contaminated PPE, Solids) Characterize->Solid Solid CollectLiquid Collect in designated, sealed liquid waste container (Glass or HDPE) Liquid->CollectLiquid CollectSolid Collect in designated, sealed solid waste container (e.g., Lined Pail) Solid->CollectSolid Label Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Information CollectLiquid->Label CollectSolid->Label StoreSAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->StoreSAA TransferCAA Transfer to Central Accumulation Area (CAA) per EHS Guidelines StoreSAA->TransferCAA FinalDisposal Final Disposal by Licensed Contractor TransferCAA->FinalDisposal Incinerate Recommended Method: High-Temperature Incineration FinalDisposal->Incinerate

Caption: Decision workflow for proper disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile waste.

Decontamination and Spill Procedures

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The wipes used for decontamination must be disposed of as solid hazardous waste.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

    • For a small, manageable spill within a fume hood, wear your full PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

    • Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container.

    • Decontaminate the spill area as described above.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Benzothiazol-2-yl-2-methylpropionitrile, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Safety Data Sheet Benzothiazole. Synerzine. [Link]

  • Safety Data Sheet (Benzothiazol-2-ylthio)methyl thiocyanate. Chemos GmbH & Co. KG. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison Office of Sustainability. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. National Center for Biotechnology Information (NCBI). [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. MDPI. [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Treatment of Hazardous Waste - Regulations. Regulations.gov. [Link]

  • Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. ResearchGate. [Link]

  • Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. IJRPR. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment. [Link]

  • Are Nitrile Gloves Recyclable? Polycarbin. [Link]

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Handling

Personal protective equipment for handling 2-Benzothiazol-2-yl-2-methylpropionitrile

Chemical Profile and Mechanistic Risk Assessment 2-Benzothiazol-2-yl-2-methylpropionitrile (1[1]) is a specialized synthetic intermediate widely utilized in drug development and materials science. Handling this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile and Mechanistic Risk Assessment

2-Benzothiazol-2-yl-2-methylpropionitrile (1[1]) is a specialized synthetic intermediate widely utilized in drug development and materials science. Handling this compound requires a rigorous, risk-based approach to Personal Protective Equipment (PPE) due to the dual reactive nature of its chemical structure: a lipophilic benzothiazole core and a terminal nitrile group.

The benzothiazole moiety facilitates rapid transdermal absorption, making the compound acutely toxic if it breaches the skin barrier, while direct ocular contact causes severe tissue damage and protein coagulation (2[2]). Furthermore, under extreme thermal stress or incompatible acidic conditions, the nitrile group presents a latent risk of hydrolyzing to release highly toxic hydrogen cyanide (HCN) gas. Therefore, standard laboratory precautions are insufficient; operations must employ a self-validating safety system where engineering controls and PPE work in redundant tandem.

Hazard Profile and PPE Causality Matrix

To establish a culture of safety, researchers must understand why specific PPE is mandated. The following table synthesizes the quantitative hazard data with the physiological causality and the required protective countermeasures (3[3]).

Hazard ClassGHS CodePhysiological/Chemical CausalityRequired PPE Countermeasure
Acute Toxicity (Oral/Dermal) H301 / H311The lipophilic benzothiazole core easily penetrates biological membranes, leading to systemic toxicity upon dermal contact.Double-layered Nitrile gloves (min. 5-mil inner, 8-mil outer); impervious lab coat.
Severe Eye Irritation H319Direct contact with the compound causes immediate, severe ocular tissue damage and potential corneal scarring.Indirectly vented chemical splash goggles (prevents vapor buildup while blocking liquids).
Acute Toxicity (Inhalation) H332Aerosolization of powders or vaporization of solvent-dissolved compound irritates the respiratory mucosa.Chemical Fume Hood (80-120 fpm face velocity); NIOSH OV respirator for spills.
Aquatic Toxicity H402Benzothiazole derivatives are persistent in aqueous environments and highly toxic to aquatic life.Segregated secondary containment; strict zero-drain disposal policy.

The Science of PPE Selection: Why Nitrile?

When handling 2-Benzothiazol-2-yl-2-methylpropionitrile, glove material selection is the primary line of defense against transdermal exposure. Latex and vinyl gloves are strictly prohibited, as they offer poor resistance to organic compounds and degrade rapidly upon contact.

Nitrile (a synthetic copolymer of acrylonitrile and butadiene) is mandatory because it provides exceptional chemical resistance against petroleum-based compounds and organic solvents commonly used to dissolve benzothiazoles (4[4]). However, standard 3-mil examination gloves only provide short-term splash protection (5[5]). For sustained operational handling, a self-validating double-gloving protocol must be utilized: an inner 5-mil nitrile glove for tactile sensitivity, covered by an 8-mil extended-cuff nitrile glove. If the outer glove experiences chemical breakthrough or mechanical tearing, the inner glove preserves the dermal barrier while the operator safely doffs and replaces the PPE.

For ocular protection, standard safety glasses leave the orbital cavity vulnerable to aerosols. Indirectly vented chemical splash goggles are required to create a full facial seal while mitigating fogging during high-dexterity tasks (6[6]).

Operational Workflow: Safe Handling Protocol

OperationalWorkflow Start 1. PPE & Environment Verification Hood 2. Fume Hood Check (>100 fpm velocity) Start->Hood Weigh 3. Static-Free Weighing Hood->Weigh Transfer 4. Closed-System Transfer Weigh->Transfer React 5. Inert Atmosphere Reaction Transfer->React Decon 6. Surface & Tool Decontamination React->Decon End 7. Doffing & Waste Segregation Decon->End

Validated operational workflow for handling 2-Benzothiazol-2-yl-2-methylpropionitrile.

Step-by-Step Methodology: Weighing and Transfer
  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Causality: This velocity range ensures total containment of toxic vapors without generating turbulent eddies that could blow fine powders out of the sash and into the operator's breathing zone.

  • PPE Donning Sequence: Don a flame-resistant, impervious lab coat. Equip indirect-vented chemical splash goggles. Apply the base layer of 5-mil nitrile gloves, followed by the secondary outer layer of 8-mil nitrile gloves. Pull the outer glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Static Mitigation: Inside the fume hood, use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and metal spatulas. Causality: Benzothiazole derivatives can accumulate static charge; neutralizing the equipment prevents sudden aerosolization and subsequent inhalation exposure.

  • Closed-System Transfer: Transfer the pre-weighed 2-Benzothiazol-2-yl-2-methylpropionitrile into the reaction vessel using a closed-system powder funnel. Immediately seal the vessel and purge with an inert gas (Nitrogen or Argon) to prevent moisture-induced degradation of the nitrile group.

  • Decontamination: Wipe down the analytical balance and spatulas with a compatible solvent (e.g., isopropanol), followed by a thorough wash with soap and water (7[7]).

Emergency Response and Spill Containment

SpillResponse Spill Spill Event Detected Assess Assess Volume & Location Spill->Assess Decision Is spill >50mL or outside hood? Assess->Decision Evacuate Evacuate & Call HazMat Team Decision->Evacuate Yes Contain Apply Inert Absorbent (e.g., Chemizorb) Decision->Contain No Collect Collect in Double Sealed Bags Contain->Collect Decon Decontaminate with Soap & Water Collect->Decon Report File Incident Report Decon->Report

Decision matrix and procedural flow for chemical spill containment and response.

Step-by-Step Methodology: Spill Cleanup
  • Immediate Assessment: If the spill occurs outside the fume hood or exceeds 50 mL/g, immediately evacuate the laboratory, secure the doors, and contact the institutional HazMat response team. Do not attempt to clean large spills without a self-contained breathing apparatus (SCBA) (7[7]).

  • Containment (Small Spills): For minor spills inside the fume hood, ensure your double-layered nitrile gloves and goggles are intact. Cover the spill completely with an inert, highly porous absorbent material (such as Chemizorb® or diatomaceous earth) to prevent vaporization (3[3]).

  • Collection: Using a non-sparking plastic scoop, carefully collect the saturated absorbent. Place the waste into a heavy-duty, 6-mil polyethylene hazardous waste bag.

  • Surface Decontamination: Wash the affected surface thoroughly with a detergent solution (soap and water) to break down any residual lipophilic benzothiazole traces. Do not use strong acids or bases for cleanup, as this could trigger a hazardous reaction with the nitrile group.

Logistical Disposal Plan

Proper disposal is critical to prevent environmental contamination and adverse reactions in waste storage areas.

Step-by-Step Methodology: Waste Segregation
  • Solid Waste: Place all contaminated consumables—including doffed nitrile gloves, weighing boats, paper towels, and spill absorbents—into a dedicated, clearly labeled solid hazardous waste container. Double-bag the waste to prevent off-gassing.

  • Liquid Waste Compatibility: Dispose of liquid reaction mixtures containing 2-Benzothiazol-2-yl-2-methylpropionitrile into a designated "Non-Halogenated Organic Waste" carboy (unless halogenated solvents were utilized).

    • Critical Causality:Never mix nitrile-containing waste with strong acids. Acid-catalyzed hydrolysis of the -C≡N group can generate localized heat and potentially release toxic hydrogen cyanide gas.

  • Secondary Containment: Ensure all liquid waste carboys are stored in chemically compatible secondary containment trays capable of holding 110% of the largest container's volume.

  • Labeling: Affix a completed hazardous waste tag detailing the exact chemical composition (e.g., "Contains: 2-Benzothiazol-2-yl-2-methylpropionitrile, CAS 66277-05-2, Toxic/Irritant").

References

  • CAS 6627-88-9 Phenol,2,6-dimethoxy-4-(2-propen-1-yl)- - Alfa Chemistry. alfa-chemistry.com.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. industrialsolution.ae.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs - EHRS - University of Pennsylvania. upenn.edu.
  • SAFETY DATA SHEET - SigmaAldrich.cn. sigmaaldrich.cn.
  • SAFETY DATA SHEET Benzothiazole - Synerzine. synerzine.com.
  • Benzothiazole - Registr
  • The importance of Personal Protective Equipment in the handling of chemicals. falseguridad.com.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzothiazol-2-yl-2-methylpropionitrile
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